Cilobradine hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
3-[[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAKUIYCCYKGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cilobradine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilobradine (B1241913) hydrochloride, also known by its developmental code DK-AH269, is a potent and selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These channels, responsible for the "funny" current (If) in cardiac pacemaker cells, are crucial regulators of heart rate. Developed by Boehringer Ingelheim, cilobradine has been a significant pharmacological tool for understanding the role of HCN channels in cardiac and neuronal physiology. This technical guide provides a comprehensive overview of the discovery, a detailed look at its plausible synthetic routes based on related compounds, and a thorough examination of its mechanism of action, supported by experimental data and protocols.
Discovery and Development
Cilobradine hydrochloride emerged from research programs focused on developing heart rate-lowering agents.[1] It is structurally related to other "bradine" compounds, such as zatebradine (B1210436) and the clinically approved drug ivabradine (B130884).[2] The primary developer of cilobradine was the pharmaceutical company Boehringer Ingelheim.[1]
The discovery of cilobradine was driven by the need for selective inhibitors of the If current, which plays a pivotal role in the spontaneous diastolic depolarization of sinoatrial node cells, the heart's natural pacemaker. By targeting HCN channels, cilobradine offers a direct mechanism for reducing heart rate without significantly affecting other cardiovascular parameters.
Synthesis of this compound
A plausible synthetic route would likely involve the following key steps:
-
Synthesis of the Benzazepinone (B8055114) Core: The synthesis of the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one core is a critical step. Patents describe the synthesis of this intermediate from precursors like (3,4-dimethoxyphenyl)acetic acid through a series of reactions including amidation and cyclization.[3]
-
Alkylation of the Benzazepinone: The nitrogen atom of the benzazepinone ring is then alkylated. This is typically achieved by reacting the benzazepinone with a suitable alkyl halide in the presence of a base.
-
Introduction of the Side Chain: The final step involves the coupling of the alkylated benzazepinone with the appropriate side chain, which for cilobradine is (S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methanol, followed by methylation and conversion to the hydrochloride salt.
Mechanism of Action: HCN Channel Blockade
Cilobradine's primary pharmacological effect is the blockade of HCN channels.[4] These channels are unique voltage-gated ion channels that are activated by hyperpolarization of the cell membrane.[5]
Signaling Pathway
The blockade of HCN channels by cilobradine directly impacts the pacemaker potential in sinoatrial node cells.
Quantitative Data on Potency
Cilobradine has been shown to be a potent blocker of HCN channels with the following reported values:
| Parameter | Value | Species/Cell Line | Reference |
| IC50 | 0.62 µM | Mouse sinoatrial node cells | [6] |
| ED50 | 1.2 mg/kg | Mice (for heart rate reduction) | [6] |
Experimental Protocols
The characterization of cilobradine's pharmacological effects relies heavily on electrophysiological techniques, particularly the whole-cell voltage-clamp method.
Whole-Cell Voltage-Clamp Protocol for HCN Channel Characterization
This protocol is designed to measure the effect of cilobradine on HCN channel currents in isolated cells.
Methodology:
-
Cell Preparation: Isolate primary sinoatrial node cells from a suitable animal model (e.g., rabbit or mouse) or use a stable cell line (e.g., HEK293) transfected with the desired HCN channel isoform.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (Tyrode's solution): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Internal Solution: Containing (in mM): 130 K-aspartate, 10 NaCl, 5 EGTA, 2 Mg-ATP, and 10 HEPES, with pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to elicit If currents.
-
Record the baseline currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Repeat the voltage-clamp protocol at each concentration to measure the extent of current inhibition.
-
-
Data Analysis: Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Conclusion
This compound is a valuable pharmacological agent for the study of HCN channels and their role in cardiac pacemaking and neuronal excitability. Its high selectivity and potency make it a useful tool for dissecting the physiological and pathophysiological functions of the If current. While a detailed public synthesis protocol remains to be fully elucidated, the general synthetic strategies for related compounds provide a strong basis for its laboratory-scale preparation. Further research with cilobradine and similar molecules will continue to enhance our understanding of HCN channel biology and may lead to the development of novel therapeutics for cardiovascular and neurological disorders.
References
- 1. Meta Title: Boehringer Ingelheim International GmbH Patent for Using Empagliflozin to Reduce Heart Failure Risk [pharmaceutical-technology.com]
- 2. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pharsight.greyb.com [pharsight.greyb.com]
- 5. Ivabradine impurity 69 | C27H37ClN2O5 | CID 22034064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patents.justia.com [patents.justia.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical and Physical Properties of Cilobradine (B1241913) Hydrochloride
This technical guide provides a comprehensive overview of the chemical and physical properties of Cilobradine hydrochloride, a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. The document details its mechanism of action, experimental protocols for its characterization, and key quantitative data presented in a structured format for ease of reference.
Chemical and Physical Properties
This compound, also known as DK-AH 269, is a synthetic organic compound that has been investigated for its bradycardic and potential antidepressant effects.[1][2][3] It is a white to off-white crystalline solid.[3][4]
Identification and Structure
| Property | Value | Reference |
| Formal Name | 3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, monohydrochloride | [3] |
| CAS Number | 186097-54-1 | [1][2][3][4][5][6] |
| Synonyms | DK-AH 269 | [1][2][3][4] |
| Molecular Formula | C28H39ClN2O5 (or C28H38N2O5 • HCl) | [1][2][3][4] |
| Molecular Weight | 519.07 g/mol | [1][2][4] |
| Canonical SMILES | COC1=C(OC)C=C(CCN(C[C@H]2CCCN(CCC3=CC=C(OC)C(OC)=C3)C2)C(C4)=O)C4=C1.Cl | [6] |
| InChI Key | MTAKUIYCCYKGJJ-UHFFFAOYSA-N | [3] |
Physicochemical Data
| Property | Value | Reference |
| Appearance | White to off-white solid powder; Crystalline solid | [3][4] |
| Purity | ≥98% to 99.73% | [2][3] |
| UV Lambda Max | 281 nm | [3] |
| Stability | Stable for ≥ 4 years when stored properly. | [3] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥50.4 mg/mL | [6] |
| Water | ≥41.9 mg/mL | [6] |
| Ethanol | ≥10.2 mg/mL (with sonication) | [6] |
| PBS (pH 7.2) | 2 mg/mL | [3] |
Storage and Handling
| Condition | Duration | Reference |
| Powder | 4°C, sealed from moisture | >3 years[3][4] |
| In Solvent | -20°C | 1 month[1][4] |
| In Solvent | -80°C | 6 months[1] |
Mechanism of Action and Signaling Pathway
This compound is a selective blocker of all four isoforms of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (HCN1-4).[1][7][8] These channels are crucial for regulating electrical rhythm in both cardiac and neuronal tissues.[5] The primary function of HCN channels is to conduct the pacemaker current, known as If in the heart and Ih in the nervous system.[1][9][10]
Cilobradine exhibits a use-dependent blockade, meaning its inhibitory effect is enhanced with more frequent channel activation.[5][9] It is believed to access a binding site within the open pore of the HCN channel, thereby blocking the flow of ions.[9] By inhibiting the If current in the sinoatrial node of the heart, Cilobradine reduces the slope of diastolic depolarization, which in turn slows the heart rate.[5][7] In neuronal tissues, the blockade of Ih current contributes to its observed antidepressant-like effects in preclinical models.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
The characterization of Cilobradine's effects on HCN channels involves various in vitro and in vivo experimental models.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique is fundamental for studying the direct effects of Cilobradine on HCN channels.
Objective: To measure the inhibitory effect of Cilobradine on HCN channel currents.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Ovary Hamster (COS7) cells are cultured.[1][11] These cells do not endogenously express significant levels of HCN channels. The cells are then transiently transfected with plasmids containing the DNA sequence for a specific human HCN isoform (e.g., HCN1, HCN2, HCN4).[1][11]
-
Cell Preparation: 24-48 hours post-transfection, the cells are transferred to coverslips for recording.[11]
-
Recording: The whole-cell patch-clamp technique is employed. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
-
Voltage Protocol: To elicit HCN currents (Ih), the cell membrane is hyperpolarized from a holding potential (e.g., -40 mV) to a series of test potentials (e.g., -50 mV to -140 mV).[12]
-
Drug Application: A baseline recording of the HCN current is established. This compound, dissolved in an appropriate vehicle, is then perfused into the recording chamber at various concentrations.
-
Data Analysis: The amplitude of the inward current before and after drug application is measured. A dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50). For Cilobradine, the IC50 for endogenous If in mouse sinoatrial node cells is approximately 0.62 μM.[5][7]
Caption: Workflow for electrophysiological characterization.
In Vivo Assessment of Cardiac Effects
Objective: To determine the effect of Cilobradine on heart rate in a living organism.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.[1]
-
Telemetry ECG Implantation: A telemetry transmitter is surgically implanted to allow for continuous monitoring of the electrocardiogram (ECG) in conscious, freely moving animals.
-
Acclimation: Animals are allowed to recover from surgery and acclimate to the experimental conditions.
-
Drug Administration: this compound is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, at various doses (e.g., 4-40 mg/kg).[1]
-
Data Collection: ECG signals are continuously recorded before and after drug administration.
-
Data Analysis: The heart rate is calculated from the R-R intervals of the ECG. The dose-dependent reduction in heart rate is analyzed to determine the half-maximal effective dose (ED50), which for Cilobradine is approximately 1.2 mg/kg in mice.[7] Proarrhythmic effects may also be noted at higher doses (>5 mg/kg).[7]
In Vivo Assessment of Antidepressant Effects
Objective: To evaluate the potential antidepressant-like activity of Cilobradine.
Methodology:
-
Animal Model: The chronic social defeat stress (CSDS) model in mice is a validated paradigm for studying depression-like behaviors.[1]
-
CSDS Procedure: Experimental mice are subjected to repeated social defeat by a larger, aggressive mouse over a period of days.
-
Behavioral Testing: Following the stress period, behavioral tests are conducted to assess depressive-like phenotypes. These include:
-
Social Interaction Test: Measures the time spent in an interaction zone with a novel mouse.
-
Forced Swim Test: Measures immobility time when placed in an inescapable cylinder of water.
-
-
Drug Administration: Cilobradine is administered (e.g., 20 mg/kg, i.p., or 0.6 µg via intracerebroventricular injection) as a single dose.[1]
-
Data Analysis: The behavioral parameters (social interaction time, immobility time) are compared between vehicle-treated and Cilobradine-treated groups. Reversal of depressive-like behaviors, such as increased social interaction and reduced immobility, indicates an antidepressant-like effect.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cilobradine (hydrochloride) - MedChem Express [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. excenen.com [excenen.com]
- 5. Cilobradine (147541-45-5) for sale [vulcanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
Cilobradine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilobradine hydrochloride is a potent and selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are crucial for regulating cardiac pacemaker activity and neuronal excitability. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data. Detailed protocols for key experimental techniques and visualizations of its signaling pathway and experimental workflows are presented to support further research and drug development efforts.
Chemical and Physical Properties
This compound, also known as DK-AH 269, is a benzazepinone (B8055114) derivative.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 186097-54-1 | [1][2][3][4][5] |
| Molecular Formula | C₂₈H₃₉ClN₂O₅ | [3][5] |
| Molecular Weight | 519.07 g/mol | [1][3] |
| Synonyms | DK-AH 269 | [3][5] |
| Appearance | White to off-white solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action
This compound is a selective blocker of HCN channels, which are responsible for the pacemaker current (If or Ih) in cardiac sinoatrial node cells and various neurons.[6][2] This current plays a critical role in initiating the diastolic depolarization phase of the action potential in pacemaker cells, thereby controlling the heart rate. In neurons, the Ih current is involved in setting the resting membrane potential and regulating neuronal excitability.
The primary mechanism of action of Cilobradine involves the blockade of the HCN channel pore from the intracellular side. This interaction is use-dependent, meaning the degree of blockade increases with the frequency of channel opening. Cilobradine reduces the amplitude of the If/Ih current in a dose-dependent manner without significantly altering the voltage dependence or kinetics of channel activation. By inhibiting this current, Cilobradine slows the rate of diastolic depolarization, leading to a reduction in heart rate.
Quantitative Data
The inhibitory potency of this compound has been characterized in various experimental systems. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Potency
| Parameter | Value | Cell Type/Preparation | Reference |
| IC₅₀ (HCN channels) | 0.62 µM | Mouse sinoatrial node cells | |
| IC₅₀ (Ih) | 3.38 µM | Pituitary tumor (GH₃) cells | |
| IC₅₀ (hHCN4) | 0.5 µM | CHO cells expressing hHCN4 |
Table 2: In Vivo Efficacy
| Parameter | Value | Species | Effect | Reference |
| ED₅₀ | 1.2 mg/kg | Mice | Heart rate reduction |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of HCN Channels
This protocol is designed to measure the effect of Cilobradine on HCN channel currents (Ih) in isolated cells.
Materials:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 0.8 MgCl₂, 5.5 glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-aspartate, 10 NaCl, 2 Mg-ATP, 0.3 Na-GTP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.
-
This compound stock solution (in DMSO or water).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Prepare isolated cells (e.g., primary cardiomyocytes, cultured neurons, or transfected cell lines expressing specific HCN isoforms) and plate them on coverslips in a recording chamber.
-
Continuously perfuse the recording chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where HCN channels are closed (e.g., -40 mV).
-
To elicit Ih, apply hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds).
-
Record the resulting currents. The slowly activating inward current is Ih.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-clamp protocol to record Ih in the presence of the compound.
-
Wash out the compound with the external solution and record the recovery of the current.
-
Analyze the data to determine the effect of Cilobradine on the amplitude and kinetics of Ih.
Two-Microelectrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for studying the effects of Cilobradine on specific HCN channel isoforms expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA of the desired HCN channel isoform.
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5.
-
TEVC setup with two microelectrodes, amplifier, and data acquisition system.
-
Glass capillaries for microelectrode fabrication.
-
3 M KCl for filling microelectrodes.
Procedure:
-
Inject the cRNA of the target HCN channel isoform into prepared Xenopus oocytes.
-
Incubate the oocytes for 2-7 days at 16-18°C to allow for channel expression.
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Pull two microelectrodes to a resistance of 0.5-2 MΩ and fill them with 3 M KCl.
-
Impale the oocyte with both the voltage-sensing and current-injecting electrodes.
-
Clamp the oocyte membrane potential at a holding potential of approximately -30 mV.
-
Apply hyperpolarizing voltage steps to activate the expressed HCN channels and record the resulting currents.
-
Establish a stable baseline recording.
-
Perfuse the chamber with ND96 solution containing this compound.
-
Record the currents in the presence of the compound at various concentrations to generate a dose-response curve.
-
Analyze the data to determine the IC₅₀ and other pharmacological parameters.
Visualizations
Signaling Pathway of Cilobradine Action
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excitatory and inhibitory effects of HCN channel modulation on excitability of layer V pyramidal cells | PLOS Computational Biology [journals.plos.org]
- 6. The fast and slow ups and downs of HCN channel regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Cilobradine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cilobradine (B1241913) hydrochloride, a potent and selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, has been investigated for its heart rate-lowering effects. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on Cilobradine. While clinical pharmacokinetic parameters have been partially characterized, a significant gap exists in the publicly available preclinical data, particularly concerning absorption, distribution, metabolism, and excretion (ADME) across different species. This document synthesizes the current knowledge, presents available quantitative data in a structured format, and outlines the experimental methodologies employed in key studies to facilitate further research and development of this compound.
Introduction
Cilobradine hydrochloride is a bradycardic agent that exerts its pharmacological effect by selectively inhibiting the "funny" current (If) in the sinoatrial node of the heart. This current, mediated by HCN channels, is crucial for the generation of spontaneous diastolic depolarization and, consequently, for pacemaking activity. By blocking these channels, Cilobradine reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate.[1] Its mechanism of action makes it a compound of interest for cardiovascular conditions where heart rate reduction is beneficial.
Pharmacodynamics
The primary pharmacodynamic effect of Cilobradine is the selective inhibition of HCN channels, which are responsible for the pacemaker current (If) in cardiac tissue.[1][]
Mechanism of Action
Cilobradine exhibits a use-dependent blockade of HCN channels, meaning its inhibitory effect is more pronounced at higher frequencies of channel opening.[1] It is believed to access its binding site from the intracellular side of the channel pore when the channel is in the open state.[1] While demonstrating high selectivity for HCN channels, some studies suggest that at higher concentrations, Cilobradine may also affect other ion channels, such as the delayed-rectifier potassium current (IK(DR)).[3]
The signaling pathway for HCN channel modulation involves the binding of cyclic adenosine (B11128) monophosphate (cAMP), which shifts the voltage dependence of activation to more positive potentials. Cilobradine's blockade of the channel pore directly counteracts the depolarizing effect of the If current.
Quantitative Pharmacodynamic Data
The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of this compound.
| Parameter | Species/System | Value | Reference |
| IC50 (HCN channels) | Mouse sinoatrial node cells | 0.62 µM | [3] |
| IC50 (Ih) | Pituitary GH3 cells | 3.38 µM | [3] |
| ED50 (Heart Rate Reduction) | Mice (telemetric ECG) | 1.2 mg/kg | [3] |
Pharmacokinetics
The available pharmacokinetic data for this compound is primarily from clinical studies.[4] Detailed preclinical ADME data is not extensively published.
Absorption and Distribution
Following oral administration, Cilobradine is rapidly absorbed.[4] It exhibits good distribution into tissues, with a large volume of distribution at steady state (Vss) of approximately 100 liters, suggesting extensive tissue penetration.[4]
Metabolism and Excretion
Cilobradine has a high plasma clearance of about 21.5 L/h.[4] The dominant half-life is approximately 4-5 hours.[4] Clinical studies have indicated no significant drug accumulation with repeated dosing.[4] The specific metabolic pathways, including the cytochrome P450 (CYP) enzymes involved, and the routes and proportions of excretion (renal vs. fecal) have not been detailed in the available literature. A clinical trial (NCT02264041) was designed to investigate the effect of CYP3A4 inhibition on Cilobradine's pharmacokinetics, suggesting a potential role for this enzyme in its metabolism.[5]
Quantitative Pharmacokinetic Data (Human)
| Parameter | Value | Reference |
| Volume of Distribution (Vss) | ~100 L | [4] |
| Plasma Clearance | ~21.5 L/h | [4] |
| Dominant Half-life (t1/2) | 4-5 hours | [4] |
| Pharmacokinetics | Linear, no relevant deviation from dose proportionality | [4] |
| Accumulation (Day 1 vs. Day 14) | No relevant accumulation | [4] |
Experimental Protocols
Detailed experimental protocols specific to this compound are not consistently available in the published literature. The following sections describe generalized methodologies relevant to the key experiments cited.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the effect of Cilobradine on ionic currents, such as If (HCN current) and IK(DR).
Objective: To determine the inhibitory concentration (IC50) and mechanism of action of Cilobradine on specific ion channels.
Methodology:
-
Cell Preparation: Isolate sinoatrial node cells or use a suitable cell line (e.g., HEK293) expressing the target HCN channel isoform.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (Tyrode's solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 3 Na2ATP, 0.1 Na2GTP; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit the current of interest. For If, this typically involves hyperpolarizing voltage steps from a holding potential of -40 mV to potentials ranging from -50 to -140 mV.
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of this compound and record the resulting currents.
-
-
Data Analysis: Measure the current amplitude at each concentration and fit the data to a dose-response curve to determine the IC50.
In Vivo Cardiovascular Assessment: ECG Recording in Mice
This method is used to evaluate the effect of Cilobradine on heart rate and other ECG parameters in a living animal model.
Objective: To determine the effective dose (ED50) of Cilobradine for heart rate reduction.
Methodology:
-
Animal Model: Use adult male mice (e.g., C57BL/6 strain).
-
ECG Recording:
-
Anesthetized: Anesthetize the mice (e.g., with isoflurane) and place them on a heated platform. Insert subcutaneous needle electrodes in a lead II configuration.
-
Conscious (Telemetry): Surgically implant a telemetric transmitter for continuous ECG monitoring in conscious, freely moving animals. This method avoids the confounding effects of anesthesia.
-
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses.
-
Data Acquisition: Record ECG signals continuously before and after drug administration.
-
Data Analysis: Analyze the ECG recordings to determine heart rate (RR interval), PR interval, QRS duration, and QT interval. Calculate the percentage change in heart rate from baseline for each dose and construct a dose-response curve to determine the ED50.
Safety and Tolerability
In a Phase 1 clinical trial (NCT02264002), the safety and tolerability of Cilobradine were assessed in healthy volunteers.[6] While the detailed results of this study are not publicly available, the study design included monitoring for adverse events and changes in laboratory findings, blood pressure, heart rate, and ECG.[6] Preclinical studies have noted that at doses significantly higher than the ED50 for heart rate reduction (e.g., >5 mg/kg in mice), Cilobradine may have pro-arrhythmic properties.[7]
Conclusion and Future Directions
This compound is a selective HCN channel blocker with demonstrated efficacy in reducing heart rate. While its mechanism of action and primary pharmacodynamic effects are relatively well-characterized, there is a significant lack of publicly available, detailed preclinical pharmacokinetic data. Future research should focus on elucidating the complete ADME profile of Cilobradine in various preclinical species. The publication of results from clinical trials, such as NCT02264002, would be invaluable in providing a more complete understanding of its pharmacokinetic and safety profile in humans. A thorough characterization of its metabolism and potential for drug-drug interactions is also crucial for its continued development. This comprehensive data will be essential for accurately modeling its behavior and for designing safe and effective therapeutic regimens.
References
- 1. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cilobradine (147541-45-5) for sale [vulcanchem.com]
- 5. Cilobradine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. apexbt.com [apexbt.com]
Early In Vitro Studies of Cilobradine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine (B1241913) hydrochloride (formerly known as DK-AH269) is a bradycardic agent that has been the subject of early in vitro research for its potential therapeutic applications. This technical guide provides an in-depth overview of the foundational in vitro studies that have elucidated the mechanism of action and electrophysiological effects of Cilobradine. The primary focus of this document is to present the quantitative data, detailed experimental protocols, and the underlying signaling pathways and workflows from these seminal studies in a clear and accessible format for drug development professionals.
Mechanism of Action
Early in vitro studies have established that Cilobradine hydrochloride is a blocker of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[][2] These channels are responsible for generating the "funny" current (If) or pacemaker current (Ih), which plays a crucial role in the spontaneous diastolic depolarization in cardiac pacemaker cells and in regulating the excitability of neurons.[][3] Cilobradine exerts its effects by entering and blocking the open pore of the HCN channel from the intracellular side.[3][4][5] This action is use-dependent, meaning the block becomes more pronounced with repeated channel activation.[3][4] Unlike some other cardiovascular drugs, Cilobradine's primary mechanism does not significantly alter the voltage dependence or the activation kinetics of the HCN channel itself.[3][4] Studies have indicated that Cilobradine and its structural analogs, such as ivabradine (B130884) and zatebradine (B1210436), do not exhibit significant selectivity among the four HCN channel isoforms (HCN1-4), blocking them with similar potency.[6]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from early in vitro electrophysiological studies on this compound.
Table 1: Inhibitory Concentration (IC50) of this compound on If/Ih Current
| Cell Type | Species | IC50 (µM) | Reference |
| Sinoatrial Node Cells | Mouse | 0.62 | [6] |
| Pituitary GH3 Cells | Rat | 3.38 | [6] |
Table 2: Electrophysiological Effects of this compound (3 µM) on Ih in Pituitary GH3 Cells
| Parameter | Control | Cilobradine (3 µM) | Change | Reference |
| Current Density at -120 mV (pA/pF) | 15.9 ± 1.3 | 8.7 ± 1.1 | ↓ 45.3% | [6] |
| Macroscopic Conductance (nS) | 16.27 ± 0.34 | 7.57 ± 0.23 | ↓ 53.5% | [6] |
| V1/2 of Activation (mV) | -94.4 ± 1.8 | -104.3 ± 1.9 | -9.9 mV | [6] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly cited in the early evaluation of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents from a single isolated cell, such as a cardiomyocyte or a neuron.
a. Cell Preparation:
-
For native cells (e.g., sinoatrial node cells): Tissues are enzymatically dissociated to obtain single cells.
-
For cell lines (e.g., HEK293, GH3): Cells are cultured under standard conditions and may be transiently or stably transfected to express specific HCN channel isoforms.
b. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate If/Ih, other channel blockers (e.g., BaCl2, MnCl2, tetrodotoxin) may be added.
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 5 EGTA, 2 Mg-ATP, 10 HEPES. pH adjusted to 7.2 with KOH.
c. Recording Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential where HCN channels are typically closed (e.g., -40 mV).
-
Hyperpolarizing voltage steps are applied to elicit the If/Ih current. A typical protocol involves stepping the voltage from the holding potential to a range of test potentials (e.g., -50 mV to -140 mV) for a duration sufficient to allow for current activation.
-
This compound is applied to the bath solution at various concentrations to determine its effect on the current amplitude and kinetics.
Two-Microelectrode Voltage-Clamp (TEVC)
This method is often employed for larger cells, such as Xenopus oocytes, that have been engineered to express specific ion channels.
a. Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the desired HCN channel isoform is injected into the oocytes.
-
Oocytes are incubated for 2-7 days to allow for channel expression.
b. Solutions:
-
Recording Solution (ND96): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. pH adjusted to 7.5.
c. Recording Procedure:
-
An oocyte is placed in the recording chamber and perfused with the recording solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -30 mV).
-
Hyperpolarizing voltage steps are applied to activate the expressed HCN channels and record the resulting currents.
-
This compound is perfused at different concentrations to assess its blocking effect.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of Cilobradine action on HCN channels.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for in vitro electrophysiological screening.
Conclusion
The early in vitro studies of this compound have been instrumental in defining its role as a non-isoform-selective HCN channel blocker. The electrophysiological data consistently demonstrate a dose-dependent inhibition of the If/Ih current, providing a clear mechanism for its bradycardic effects observed in vivo. The detailed experimental protocols outlined in this guide serve as a foundation for the continued investigation of HCN channel modulators and their potential therapeutic applications. For researchers and drug development professionals, a thorough understanding of these foundational in vitro studies is essential for the strategic advancement of new chemical entities targeting HCN channels.
References
- 2. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels | PLOS One [journals.plos.org]
- 6. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Cilobradine Hydrochloride: An In-depth Technical Guide on its Effects on Cardiac Pacemaker Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cilobradine (B1241913) hydrochloride is a potent bradycardic agent that selectively targets the "funny" (If) current in cardiac pacemaker cells. This current, mediated by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, is a key determinant of the diastolic depolarization phase of the action potential in the sinoatrial (SA) node, the heart's natural pacemaker. By inhibiting the If current, cilobradine effectively reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate. This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, quantitative data, and relevant signaling pathways associated with cilobradine's effects on cardiac pacemaker cells.
Mechanism of Action
Cilobradine exerts its primary effect through the blockade of HCN channels, the molecular basis of the If current. The blockade is characterized by its use-dependent nature, meaning that the extent of inhibition is greater at higher frequencies of channel opening.[1][2] Cilobradine is thought to access its binding site from the intracellular side of the channel pore when the channel is in the open state.[1] This mechanism contributes to its efficacy in reducing heart rate, as the channels are more frequently open in cells with a higher firing rate.
The primary consequence of If inhibition by cilobradine is a reduction in the rate of spontaneous diastolic depolarization in SA node cells.[1][2] This prolongation of the time it takes for the membrane potential to reach the threshold for firing an action potential results in a decreased firing frequency and, consequently, a lower heart rate.[1][2]
Quantitative Data
The following tables summarize the quantitative data on the effects of cilobradine hydrochloride on HCN channels and cardiac pacemaker cell electrophysiology.
Table 1: Inhibitory Potency (IC50) of Cilobradine on HCN Channels and Other Currents
| Channel/Current | Preparation | IC50 (µM) | Reference |
| hHCN1 | Cloned human channels | ~0.99 | [3] |
| hHCN2 | Cloned human channels | ~0.99 | [3] |
| hHCN3 | Cloned human channels | ~0.99 | [3] |
| hHCN4 | Cloned human channels | ~0.99 | [3] |
| Native If | Mouse sinoatrial node cells | 0.62 | [3][4] |
| Ih | Pituitary tumor (GH3) cells | 3.38 | [4] |
| Delayed-rectifier K+ current (IK(DR)) | Pituitary tumor (GH3) cells | 3.54 | [4] |
Table 2: Comparative Inhibitory Potency of Bradycardic Agents on HCN Channels
| Compound | Mean IC50 on hHCN1-4 (µM) | Reference |
| Cilobradine | 0.99 | [3] |
| Ivabradine | 2.25 | [3] |
| Zatebradine (B1210436) | 1.96 | [3] |
Table 3: In Vivo Heart Rate Reduction (ED50) in Mice
| Compound | ED50 (mg/kg) | Reference |
| Cilobradine | 1.2 | [3] |
| Ivabradine | 4.7 | [3] |
| Zatebradine | 1.8 | [3] |
Table 4: Effects of Cilobradine on Action Potential Parameters in Sinoatrial Node Cells
| Parameter | Species/Cell Type | Cilobradine Concentration | Effect | Reference |
| Firing Frequency | Rabbit Sinoatrial Node Cells | Not specified | Strongly reduces | [1][2] |
| Diastolic Depolarization Rate | Rabbit Sinoatrial Node Cells | Not specified | Strongly reduces | [1][2] |
| Spontaneous Action Potentials | Mouse Sinoatrial Node Cells | Not specified | Slower and dysrhythmic | [3] |
Experimental Protocols
Isolation of Sinoatrial Node Myocytes
A detailed protocol for the isolation of murine sinoatrial node myocytes is available and can be adapted for other species.[2] The general steps involve:
-
Heart Excision: The heart is rapidly excised and placed in a cardioplegic solution.
-
Tissue Dissection: The sinoatrial node region is carefully dissected.
-
Enzymatic Digestion: The tissue is subjected to a series of enzymatic digestions, typically using collagenase and protease, to dissociate individual cells.
-
Cell Dispersion and Collection: The digested tissue is gently triturated to release single myocytes, which are then collected and stored in a suitable medium.
Electrophysiological Recordings
The whole-cell patch-clamp technique is employed to record the If current and action potentials from isolated pacemaker cells.[1][2]
-
Solutions:
-
External Solution (Tyrode's): Contains (in mM): NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 5.5; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal): Contains (in mM): K-Aspartate 110, KCl 20, MgCl2 1, Mg-ATP 5, Li-GTP 0.1, HEPES 10, EGTA 0.1; pH adjusted to 7.2 with KOH.
-
-
Recording Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and mounted on a micromanipulator.
-
A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
To isolate and measure the If current, a specific voltage-clamp protocol is applied:[2]
-
Holding Potential: The cell is held at a depolarized potential (e.g., -40 mV) where If is deactivated.
-
Hyperpolarizing Steps: A series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments) are applied to activate the If current. The duration of these steps should be sufficient to allow the current to reach a steady state.
-
Tail Currents: Following the hyperpolarizing steps, the membrane is repolarized to a less negative potential (e.g., -50 mV) to record tail currents, which are used to determine the voltage-dependence of channel activation.
-
Drug Application: Cilobradine is perfused into the bath, and the protocol is repeated to measure the drug-induced block of the If current.
To record spontaneous action potentials, the amplifier is switched to current-clamp mode (I=0). The cell is allowed to fire spontaneously, and changes in the action potential parameters (e.g., firing rate, diastolic depolarization slope, action potential duration) are measured before and after the application of cilobradine.
Signaling Pathways and Off-Target Effects
Interaction with the cAMP Signaling Pathway
The If current is modulated by intracellular cyclic adenosine (B11128) monophosphate (cAMP), with increased cAMP levels leading to an enhanced current.[5][6] While cilobradine directly blocks the HCN channel pore, its interaction with the cAMP-dependent modulation of the channel is an important area of consideration. Although direct studies on cilobradine's effect on cAMP signaling in pacemaker cells are limited, the known mechanism of If regulation suggests a potential interplay.
Off-Target Effects
While cilobradine is relatively selective for HCN channels, studies have investigated its effects on other cardiac ion channels. One study reported that cilobradine can also inhibit the delayed-rectifier potassium current (IK(DR)) with an IC50 of 3.54 µM in pituitary tumor cells.[4] It is important to consider potential off-target effects, especially at higher concentrations, as they could contribute to the overall electrophysiological profile of the drug.[7][8]
Visualizations
Caption: Mechanism of action of cilobradine on cardiac pacemaker cells.
Caption: Experimental workflow for studying cilobradine's effects.
Caption: Cilobradine's interaction with the HCN channel and cAMP signaling.
References
- 1. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bradycardic and proarrhythmic properties of sinus node inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | cyclic AMP Regulation and Its Command in the Pacemaker Channel HCN4 [frontiersin.org]
- 6. cyclic AMP Regulation and Its Command in the Pacemaker Channel HCN4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. escholarship.org [escholarship.org]
Methodological & Application
Application Notes and Protocols for Cilobradine Hydrochloride in Patch-Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine (B1241913) hydrochloride is a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for regulating cellular excitability in various tissues, including the heart and nervous system.[1][2][] These application notes provide detailed protocols for utilizing Cilobradine hydrochloride in patch-clamp experiments to characterize its effects on HCN channels and other voltage-gated ion channels.
Mechanism of Action
This compound exerts its inhibitory effect on HCN channels in a use-dependent manner, suggesting that it preferentially binds to the open state of the channel.[4] This blockade of the inward "funny" current (I_f_) in cardiac pacemaker cells or the hyperpolarization-activated current (I_h_) in neurons leads to a reduction in the spontaneous firing rate of pacemaker cells and modulation of neuronal excitability.[][4]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various ion channels as determined by patch-clamp experiments.
Table 1: Inhibitory Effects of this compound on Hyperpolarization-Activated Cation Current (I_h_) in Pituitary Tumor (GH3) Cells [5][6]
| Parameter | Control | 1 µM Cilobradine | 3 µM Cilobradine | IC50 |
| I_h_ Density (pA/pF) at -120 mV | -15.2 ± 1.2 | - | -6.9 ± 0.8 | 3.38 µM |
| Activation Time Constant (τ) at -120 mV (ms) | 1354 ± 143 | - | 1754 ± 117 | - |
| Steady-State Activation (V_1/2_) (mV) | -94.4 ± 1.8 | - | -104.3 ± 1.9 | - |
| Slope Factor (q) | 4.9 ± 0.1 | - | 5.1 ± 0.1 | - |
Table 2: Inhibitory Effects of this compound on Delayed-Rectifier Potassium Current (I_K(DR)_) in Pituitary Tumor (GH3) Cells [5][6]
| Parameter | Control | 1 µM Cilobradine | 3 µM Cilobradine | IC50 |
| Late I_K(DR)_ Amplitude at +50 mV (% of control) | 100% | - | ~35.6% | 3.54 µM |
| Steady-State Inactivation (V_1/2_) (1s pulse) (mV) | -25.1 ± 2.2 | -27.7 ± 2.1 | -35.1 ± 2.5 | - |
| Steady-State Inactivation (V_1/2_) (10s pulse) (mV) | - | -45.1 ± 2.1 | -55.1 ± 2.2 | - |
Table 3: Inhibitory Potency of this compound on HCN Channels in Different Cell Types
| Cell Type | IC50 | Reference |
| Mouse Sinoatrial Node Cells | 0.62 µM | [5] |
| Pituitary Tumor (GH3) Cells (I_h_) | 3.38 µM | [5][6] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of I_h_ in a Mammalian Cell Line (e.g., GH3 cells)
1. Cell Preparation:
-
Culture GH3 cells in Ham's F10 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
For recording, gently detach cells using a non-enzymatic cell dissociation solution and plate them onto a recording chamber mounted on an inverted microscope.
2. Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH. To isolate I_h_, other voltage-gated currents can be blocked by adding Tetrodotoxin (TTX, 1 µM) to block sodium channels and CdCl2 (0.1 mM) to block calcium channels.
-
Internal Pipette Solution (in mM): 130 K-aspartate, 10 KCl, 5 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in distilled water or DMSO. Dilute to the desired final concentrations in the external solution on the day of the experiment.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Set the holding potential to -40 mV.
-
To elicit I_h_, apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments for 2 seconds).
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound and repeat the voltage protocol.
-
Perform a washout by perfusing with the control external solution to check for reversibility of the drug effect.
4. Data Analysis:
-
Measure the steady-state current amplitude at the end of the hyperpolarizing pulses.
-
Construct concentration-response curves by plotting the percentage of current inhibition against the this compound concentration and fit the data with the Hill equation to determine the IC50.
-
Analyze the voltage-dependence of activation by fitting the normalized tail current amplitudes to a Boltzmann function.
-
Determine the activation kinetics by fitting the rising phase of the current with a single or double exponential function.
Mandatory Visualizations
Caption: Proposed signaling pathway of HCN channel modulation and the inhibitory action of this compound.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. The Role of HCN Channels on Membrane Excitability in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HCN channels blockers and how do they work? [synapse.patsnap.com]
- 4. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Cilobradine Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine (B1241913) hydrochloride is a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for the pacemaking activity in the sinoatrial node. By inhibiting the "funny" current (If), Cilobradine effectively reduces heart rate. These application notes provide detailed protocols and compiled data for the in vivo administration of Cilobradine hydrochloride in rodent models, intended to guide researchers in designing and executing preclinical studies. Much of the detailed procedural information is adapted from studies on Ivabradine (B130884), a structurally and functionally similar HCN channel blocker, due to the limited availability of published detailed protocols specifically for Cilobradine.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of HCN channels, particularly the HCN4 isoform, which is predominantly expressed in the sinoatrial node of the heart. This inhibition reduces the slope of diastolic depolarization, thus slowing the firing rate of pacemaker cells and resulting in a dose-dependent reduction in heart rate.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data available for Cilobradine and the related compound Ivabradine in rodent models.
Table 1: In Vivo Efficacy of this compound in Mice
| Parameter | Species | Value | Administration Route | Reference |
| ED50 (Heart Rate Reduction) | Mouse | 1.2 mg/kg | Not specified | [1] |
Table 2: In Vitro and In Vivo Data for the Related Compound Ivabradine
| Parameter | Species/Cell Line | Value | Condition | Reference |
| IC50 (If Blockade) | Rabbit SAN Cells | 1.5 - 2.2 µM | In vitro patch-clamp | [4] |
| Heart Rate Reduction | Wild-type Mice | ~20% | 10 and 20 mg/kg/day in drinking water | [4] |
| Heart Rate Reduction | Rats (CCI model) | ~15% | 6 mg/kg by oral gavage twice a day | [5] |
| Plasma Levels | Wild-type Mice | 0.01 - 0.04 µM | Oral doses ≥5 mg/kg/day | [4] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to rodent models. These protocols are based on established methods for similar small molecules, including Ivabradine.
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% methylcellulose (B11928114) in water)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
Sterile tubes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Vehicle Selection: Choose an appropriate vehicle. For many oral rodent studies, distilled water or a 0.5% solution of methylcellulose in water are common choices to ensure a homogenous suspension.
-
Dissolving/Suspending:
-
Add the weighed this compound to a sterile tube.
-
Gradually add the vehicle while vortexing to facilitate dissolution or create a uniform suspension.
-
For compounds with limited solubility, brief sonication may be used to aid in creating a homogenous suspension.
-
-
pH Adjustment (if necessary): Check the pH of the final solution/suspension. If necessary, adjust to a physiologically acceptable range (typically pH 6.5-7.5) using dilute HCl or NaOH.
-
Storage: Store the prepared formulation according to the manufacturer's recommendations, typically protected from light and at 2-8°C for short-term storage. Prepare fresh solutions regularly to ensure stability.
Protocol 2: Oral Gavage Administration in Mice and Rats
Materials:
-
Prepared this compound solution/suspension
-
Appropriate gauge feeding needle (gavage needle) for the animal size (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringe (1 ml or 3 ml)
-
Animal scale
Procedure:
-
Animal Handling: Handle the animals gently to minimize stress. For oral gavage, restrain the animal firmly but gently to prevent movement and injury.
-
Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the drug formulation to be administered based on its body weight (in kg). The typical maximum volume for oral gavage in rodents is 10 ml/kg (or 1 ml/100 g of body weight).[6]
-
Administration:
-
Attach the feeding needle to the syringe filled with the calculated dose.
-
Gently insert the tip of the feeding needle into the animal's mouth, passing it over the tongue towards the esophagus.
-
Ensure the needle is in the esophagus and not the trachea before slowly dispensing the liquid.
-
Withdraw the needle gently.
-
-
Observation: Monitor the animal for a short period after administration to ensure there are no signs of distress, such as choking or difficulty breathing.
-
Frequency: For studies requiring multiple doses, administration is typically performed once or twice daily at approximately the same time each day.[5]
Protocol 3: Administration via Drinking Water
This method is suitable for longer-term studies and can reduce the stress associated with repeated handling and gavage.
Materials:
-
This compound
-
Animal drinking water
-
Calibrated water bottles
Procedure:
-
Dose Calculation:
-
Determine the target daily dose (e.g., in mg/kg/day).
-
Measure the average daily water consumption per animal (or per cage). This can be done for a few days before the start of the experiment.
-
Calculate the concentration of this compound to be added to the drinking water based on the average water intake and the average body weight of the animals.
-
-
Preparation: Dissolve the calculated amount of this compound in the total volume of drinking water to be provided for a specific period (e.g., 24 hours).
-
Administration: Replace the regular water bottles with the bottles containing the medicated water.
-
Monitoring:
-
Monitor the water consumption daily to ensure the animals are drinking and to adjust the drug concentration if necessary.
-
Be aware that the palatability of the drug may affect water intake, potentially limiting the achievable dose.[4]
-
Protect the medicated water from light if the compound is light-sensitive.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo rodent studies.
References
- 1. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. If channel inhibitor ivabradine lowers heart rate in mice with enhanced sympathoadrenergic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The heart-rate-reducing agent, ivabradine, reduces mechanical allodynia in a rodent model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
Application Notes and Protocols for Cilobradine Hydrochloride in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with dose-limiting side effects. The hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly isoforms HCN1 and HCN2, have emerged as key players in the pathophysiology of neuropathic pain by contributing to neuronal hyperexcitability and ectopic firing in sensory neurons.
Cilobradine (B1241913) hydrochloride is a potent blocker of HCN channels.[1] While its direct application in neuropathic pain models is not extensively documented in publicly available literature, its mechanism of action is highly relevant to the underlying drivers of neuropathic pain. Studies with other HCN channel blockers, such as ivabradine (B130884) and ZD7288, have demonstrated significant analgesic effects in preclinical models of neuropathic pain, supporting the potential of cilobradine as a valuable pharmacological tool for investigating the role of HCN channels in neuropathic pain and as a potential therapeutic lead.[2][3]
This document provides detailed application notes and experimental protocols for utilizing cilobradine hydrochloride in the study of neuropathic pain.
Mechanism of Action
This compound exerts its effects by blocking the "funny" current (If) or "h-current" (Ih) mediated by HCN channels.[] In the context of neuropathic pain, nerve injury can lead to an upregulation and altered function of HCN channels in dorsal root ganglion (DRG) neurons and the central nervous system.[5] This increased HCN channel activity contributes to a depolarized resting membrane potential, spontaneous firing, and a heightened response to stimuli, which are cellular hallmarks of neuropathic pain. By blocking these channels, cilobradine is hypothesized to reduce neuronal hyperexcitability and thereby alleviate pain hypersensitivity.
Quantitative Data
The following tables summarize the available quantitative data for cilobradine and other relevant HCN channel blockers. This information can serve as a reference for dose-ranging studies and for comparing the potency of different compounds.
Table 1: In Vitro Potency of HCN Channel Blockers
| Compound | Target | Cell Type | Assay | IC50 | Reference |
| Cilobradine | Ih Current | Pituitary Tumor (GH3) Cells | Whole-cell patch clamp | 3.38 µM | [6] |
| Ivabradine | IKr Current | Rabbit Ventricular Myocytes | Whole-cell patch clamp | 3.5 µM | [7] |
| ZD7288 | Ih Current | Rat DRG Neurons | Whole-cell patch clamp | 15 µM | [7] |
| ZD7288 | Na+ Currents | Rat DRG Neurons | Whole-cell patch clamp | 1.17 µM | [7] |
Table 2: In Vivo Efficacy of HCN Channel Blockers in Rodent Models of Neuropathic Pain
| Compound | Animal Model | Pain Modality | Effective Dose | Route of Administration | Reference |
| Ivabradine | Rat, Chronic Constriction Injury (CCI) | Mechanical Allodynia | 6 mg/kg (twice daily) | Oral gavage | [2][8] |
| ZD7288 | Rat, Spinal Nerve Ligation (SNL) | Tactile Allodynia | ED50 ~3 mg/kg | Intraperitoneal (i.p.) | [3][9] |
| ZD7288 | Rat, Diabetic Neuropathy | Mechanical Allodynia | 100 µM | Intraplantar |
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The heart-rate-reducing agent, ivabradine, reduces mechanical allodynia in a rodent model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal Hyperpolarization-Activated Pacemaker Channels Drive Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HCN channel activity in the thalamus attenuates chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
Application Notes and Protocols: Cilobradine Hydrochloride in Cardiac Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cilobradine hydrochloride, a potent blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, in preclinical cardiac arrhythmia models. This document includes its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a summary of quantitative data to facilitate research and development in the field of cardiac electrophysiology and antiarrhythmic drug discovery.
Introduction
This compound is a bradycardic agent that selectively inhibits the "funny" current (If), which is crucial for the spontaneous diastolic depolarization in pacemaker cells of the sinoatrial node.[1][2] This current is carried by HCN channels. By blocking these channels, Cilobradine reduces the heart rate.[1] While its primary effect is heart rate reduction, its application in various cardiac arrhythmia models is of significant interest to understand its therapeutic potential and potential pro-arrhythmic risks.[3][4]
Mechanism of Action
This compound exerts its pharmacological effect by directly blocking the pore of HCN channels in a use-dependent manner.[1] This inhibition slows the rate of diastolic depolarization in pacemaker cells, leading to a decrease in heart rate.[1] At higher concentrations, Cilobradine has been observed to have potential pro-arrhythmic effects, which may be related to its influence on other ion channels, such as the delayed-rectifier potassium current (IK(DR)).[3][4]
Signaling Pathway of Cilobradine Action
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from various experimental models.
Table 1: In Vitro Electrophysiological Effects of Cilobradine
| Parameter | Cell Type | Species | Cilobradine Concentration | Effect | Reference |
| If / Ih IC50 | Sinoatrial node cells | Mouse | 0.62 µM | Inhibition | [2] |
| Ih IC50 | Pituitary tumor (GH3) cells | Rat | 3.38 µM | Inhibition | [3] |
| IK(DR) IC50 | Pituitary tumor (GH3) cells | Rat | 3.54 µM | Inhibition | [3] |
| Ih Activation Curve | Pituitary tumor (GH3) cells | Rat | 3 µM | ~10 mV hyperpolarizing shift | [3] |
| IK(DR) Inactivation Curve | Pituitary tumor (GH3) cells | Rat | 1-3 µM | ~10 mV hyperpolarizing shift | [4] |
Table 2: In Vivo Effects of Cilobradine in Animal Models
| Parameter | Animal Model | Cilobradine Dose | Effect | Reference |
| Heart Rate ED50 | Mice (telemetric ECG) | 1.2 mg/kg | Reduction | [2][4] |
| Pro-arrhythmic Properties | Mice | > 5 mg/kg | Observed | [4] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage-Clamp
This protocol is designed to measure the effect of Cilobradine on ionic currents in isolated cardiac myocytes or cell lines expressing relevant ion channels.
Objective: To determine the inhibitory concentration (IC50) of Cilobradine on HCN channels and other cardiac ion currents.
Materials:
-
Isolated cardiomyocytes or suitable cell line (e.g., HEK293 expressing HCN channels)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External and internal pipette solutions (see below)
-
This compound stock solution
-
Perfusion system
Solutions:
-
External Solution (Tyrode's solution, Ca2+-free for Ih measurement): (in mM) 136.5 NaCl, 5.4 KCl, 1 MgCl2, 0.33 NaH2PO4, 5 HEPES, 5.5 glucose; pH adjusted to 7.4 with NaOH. For Ih isolation, tetrodotoxin (B1210768) (TTX, 1 µM) can be added to block sodium currents.
-
Internal Pipette Solution (K+-based): (in mM) 130 K-aspartate, 20 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
Procedure:
-
Prepare isolated cells and allow them to adhere to a recording chamber.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Record baseline ionic currents using appropriate voltage protocols. For Ih, use hyperpolarizing steps from a holding potential of -40 mV to -120 mV in 10 mV increments.[2]
-
Perfuse the cell with the external solution containing a known concentration of Cilobradine.
-
Allow 2-5 minutes for the drug to equilibrate.
-
Record the ionic currents again using the same voltage protocol.
-
Wash out the drug with the control external solution.
-
Repeat steps 5-8 with increasing concentrations of Cilobradine to generate a dose-response curve.
-
Analyze the data to determine the IC50 value.
Experimental Workflow for In Vitro Electrophysiology
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays Using Cilobradine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine hydrochloride is a potent and selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, also known as "pacemaker" channels. These channels play a crucial role in regulating cellular excitability, particularly in cardiac and neuronal tissues. By inhibiting the "funny" current (If) in the sinoatrial node, Cilobradine effectively reduces heart rate.[1] Its activity is use-dependent, meaning its blocking effect is more pronounced at higher firing rates.[2] Beyond its primary target, Cilobradine has also been shown to affect other ion channels, such as the delayed-rectifier potassium current (IK(DR)).[1][3]
These application notes provide detailed protocols for various cell-based assays to investigate the effects of this compound on cellular function. The protocols cover electrophysiological measurements of its primary targets, as well as assays for assessing its impact on cell viability, second messenger signaling, and cardiomyocyte contractility.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and the related HCN channel blocker, Ivabradine.
Table 1: Inhibitory Effects of Cilobradine on Ion Currents
| Cell Type | Current | Parameter | Value | Reference |
| Mouse Sinoatrial Node Cells | HCN Channels | IC50 | 0.62 µM | [1] |
| Pituitary Tumor (GH3) Cells | Ih | IC50 | 3.38 µM | [4] |
| Pituitary Tumor (GH3) Cells | Late IK(DR) | IC50 | 3.54 µM | [1] |
| Pituitary Tumor (GH3) Cells | Late IK(DR) | KD | 3.77 µM | [1] |
Table 2: Effects of the HCN Channel Blocker Ivabradine on Cardiomyocyte Beat Rate
| Cell Type | Concentration | Effect on Beat Rate | Reference |
| hESC-derived Cardiomyocytes | 10-4 M | 64.4% of control | [5] |
| hiPSC-derived Cardiomyocytes | 10-4 M | 58.1% of control | [5] |
| Murine ESC-derived Cardiomyocytes | Dose-dependent | Decrease | [6] |
Note: Data for Ivabradine is provided as a proxy for the expected effects of Cilobradine on cardiomyocyte beat rate, given their shared mechanism of action as HCN channel blockers.
Experimental Protocols
Electrophysiological Measurement of Hyperpolarization-Activated Current (Ih)
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of Cilobradine on the hyperpolarization-activated current (Ih) in a suitable cell line (e.g., GH3 pituitary cells or H9c2 cardiomyocytes).
Materials:
-
This compound
-
GH3 or H9c2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
External solution (in mM): 135 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, 5 Mg-ATP, 0.5 Na2-GTP (pH 7.2)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Cell Culture: Culture GH3 or H9c2 cells according to standard protocols. For H9c2 cells, maintain them at sub-confluent levels (70-80%) to prevent differentiation into myotubes.[7][8]
-
Cell Preparation: On the day of recording, detach cells using a gentle enzyme-free dissociation solution and plate them onto glass coverslips. Allow cells to adhere for at least 30 minutes before use.
-
Patch Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Configuration:
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -40 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments for 2 seconds) to elicit the Ih current.[10]
-
-
Data Acquisition:
-
Record the baseline Ih currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
After a stable effect is reached (typically 3-5 minutes), record the Ih currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the steady-state current amplitude at the end of each hyperpolarizing step.
-
Construct current-voltage (I-V) relationship curves before and after Cilobradine application.
-
Calculate the percentage of current inhibition at each voltage step.
-
Determine the IC50 value by fitting the concentration-response data to a Hill equation.
-
Experimental Workflow for Ih Measurement
Caption: Workflow for whole-cell patch-clamp analysis of Ih.
Measurement of Delayed-Rectifier Potassium Current (IK(DR))
This protocol outlines the measurement of Cilobradine's effect on the delayed-rectifier potassium current (IK(DR)).
Materials:
-
Same as for Ih measurement, with the following modifications:
-
External solution may be Ca2+-free to minimize contamination from calcium currents, and may contain tetrodotoxin (B1210768) (TTX, 1 µM) to block voltage-gated sodium channels.[3]
-
Internal solution is potassium-based as described for Ih.
Procedure:
-
Cell Culture and Preparation: Follow the same procedure as for Ih measurement.
-
Recording Configuration: Establish a whole-cell patch-clamp configuration as described previously.
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -50 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 1 second) to elicit the IK(DR).[11]
-
-
Data Acquisition:
-
Record baseline IK(DR).
-
Apply this compound and record the currents in its presence.
-
-
Data Analysis:
-
Measure the peak and steady-state outward current amplitudes at each depolarizing step.
-
Construct I-V curves and calculate the percentage of inhibition.
-
Determine the IC50 value.
-
Signaling Pathway of HCN Channel Modulation
Caption: HCN channel signaling cascade affected by Cilobradine.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of Cilobradine on cell viability.
Materials:
-
This compound
-
H9c2 or other relevant cell line
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the Cilobradine concentration to determine any cytotoxic effects.
-
Workflow for Cell Viability (MTT) Assay
Caption: MTT assay workflow for cytotoxicity assessment.
Intracellular cAMP Level Measurement
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels in response to Cilobradine.
Materials:
-
This compound
-
A suitable cell line expressing HCN channels (e.g., HEK293 cells transfected with an HCN isoform)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Microplate reader (appropriate for the chosen kit)
Procedure:
-
Cell Culture and Treatment: Culture cells in a multi-well plate and treat them with this compound for a specified time. It is recommended to pre-treat with a phosphodiesterase inhibitor to prevent cAMP degradation.[13][14]
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the competitive binding assay as per the kit protocol. This typically involves incubating the cell lysate with a labeled cAMP conjugate and an anti-cAMP antibody.
-
Signal Measurement: Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples by interpolating from the standard curve.
-
Compare the cAMP levels in Cilobradine-treated cells to control cells.
-
Logical Relationship in cAMP Assay
Caption: Principle of intracellular cAMP measurement.
Cardiomyocyte Beat Rate Assay
This protocol describes a method to assess the effect of Cilobradine on the spontaneous beating rate of cardiomyocytes in culture.
Materials:
-
This compound
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal rat ventricular myocytes (NRVMs)
-
Appropriate culture medium and plates
-
Microscope with video recording capabilities or a dedicated system for contractility analysis (e.g., impedance-based or video motion detection)
Procedure:
-
Cardiomyocyte Culture: Culture cardiomyocytes until they form a spontaneously beating syncytium.
-
Baseline Recording: Record the baseline beating rate of the cardiomyocytes. This can be done by counting beats per minute (BPM) from a video recording or using automated analysis software.
-
Compound Addition: Add this compound at various concentrations to the culture medium.
-
Post-Treatment Recording: After an appropriate incubation period, record the beating rate again.
-
Data Analysis:
-
Calculate the change in beat rate for each concentration of Cilobradine.
-
Express the results as a percentage of the baseline beat rate.
-
Generate a concentration-response curve to determine the EC50 for the effect on beat rate.
-
Workflow for Cardiomyocyte Beat Rate Analysis
Caption: Workflow for assessing cardiomyocyte beat rate.
References
- 1. mdpi.com [mdpi.com]
- 2. Resolving the Reversed Rate Effect of Calcium Channel Blockers on Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes and the Impact on In Vitro Cardiac Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Antiarrhythmic Drugs on the Beat Rate Variability of Human Embryonic and Human Induced Pluripotent Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. pnas.org [pnas.org]
- 8. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cilobradine Hydrochloride for High-Throughput Screening of HCN Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cilobradine (B1241913) hydrochloride is a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1] HCN channels, also known as "pacemaker channels," are critical in regulating rhythmic activity in both cardiac and neuronal tissues.[1][2][3] Their involvement in various physiological processes makes them attractive therapeutic targets for conditions such as cardiac arrhythmias and neurological disorders. Cilobradine acts as an open-channel blocker, physically occluding the pore and preventing ion translocation.[4] This document provides detailed application notes and protocols for the use of cilobradine hydrochloride as a reference compound in high-throughput screening (HTS) assays designed to identify novel modulators of HCN channels.
Mechanism of Action
HCN channels are unique voltage-gated ion channels that are activated by membrane hyperpolarization.[1] Upon hyperpolarization, the channel undergoes a conformational change, opening a pore that allows the influx of cations (primarily Na+ and K+), leading to a depolarizing current known as the "funny current" (If) in the heart or Ih in neurons. This current plays a crucial role in initiating diastolic depolarization in sinoatrial node cells and in setting the resting membrane potential and rhythmic firing of neurons. Cilobradine exerts its inhibitory effect by entering and blocking the open pore of the HCN channel in a use-dependent manner, thereby reducing the pacemaker current.[4]
Caption: Mechanism of action of this compound on HCN channels.
Quantitative Data
The inhibitory potency of this compound has been determined against various HCN channel isoforms using different experimental techniques. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.
| Compound | Target | Assay Method | Cell Line | IC50 (µM) | Reference |
| Cilobradine | Endogenous Iƒ | Patch Clamp | Mouse Sinoatrial Node Cells | 0.62 | [5] |
| Cilobradine | Iₕ | Whole-cell Voltage Clamp | Pituitary Tumor (GH₃) Cells | 3.38 | [6][7] |
| Cilobradine | Delayed-rectifier K⁺ current (Iₖ₍DR₎) | Whole-cell Voltage Clamp | Pituitary Tumor (GH₃) Cells | 3.54 | [6][7] |
Experimental Protocols
High-throughput screening for HCN channel modulators can be effectively performed using fluorescence-based assays that measure changes in membrane potential. The following protocol is based on a membrane potential-sensitive dye (MPSD) assay in a 384-well format, suitable for use with a FLIPR (Fluorometric Imaging Plate Reader) instrument.[8][9]
Protocol 1: Membrane Potential-Sensitive Dye (MPSD) HTS Assay
Objective: To identify inhibitors of HCN channels by measuring changes in cell membrane potential in a high-throughput format. This compound is used as a positive control for inhibition.
Materials:
-
Cell Line: HEK293 cells stably expressing the human HCN1 isoform (HEK293-hHCN1).[10]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Reagents:
-
This compound
-
Membrane Potential-Sensitive Dye Kit (e.g., from Molecular Devices)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
High Potassium (High K+) Assay Buffer (HBSS with elevated KCl concentration)
-
-
Instrumentation:
-
FLIPR Tetra or similar fluorescence plate reader
-
Automated liquid handling system
-
Procedure:
-
Cell Plating:
-
Culture HEK293-hHCN1 cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium at a predetermined optimal density.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of cilobradine and test compounds in assay buffer. The final DMSO concentration should not exceed 1%.[8]
-
Add the diluted compounds to the cell plates using an automated liquid handler. Include wells with assay buffer and DMSO as negative controls.
-
-
Dye Loading:
-
Prepare the MPSD solution according to the manufacturer's instructions.
-
Add an equal volume of the dye solution to each well of the cell plate.
-
Incubate the plates at room temperature in the dark for 30-60 minutes.
-
-
Fluorescence Measurement (FLIPR):
-
Set up the FLIPR instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for a few seconds.
-
Initiate the assay by adding the High K+ Assay Buffer to all wells to induce membrane depolarization.
-
Continuously record the fluorescence signal for a defined period (e.g., 3-5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the controls (0% inhibition for DMSO-treated wells and 100% inhibition for a saturating concentration of cilobradine).
-
Generate concentration-response curves and calculate IC50 values for active compounds.
-
Caption: High-throughput screening workflow for HCN channel inhibitors.
Protocol 2: Automated Patch-Clamp Electrophysiology for Hit Validation
Objective: To confirm the inhibitory activity and determine the potency of hits identified from the primary HTS assay using a higher-content, automated electrophysiology platform.
Materials:
-
Cell Line: HEK293-hHCN1 or CHO-hHCN4 stable cell line.[11]
-
Culture Medium: As described in Protocol 1.
-
Reagents:
-
This compound
-
External and internal solutions for patch-clamp recording
-
-
Instrumentation:
-
Automated patch-clamp system (e.g., IonWorks, QPatch, or Patchliner)
-
Procedure:
-
Cell Preparation:
-
Culture and harvest cells as described in Protocol 1.
-
Prepare a single-cell suspension at the optimal concentration for the specific automated patch-clamp system.
-
-
Compound Preparation:
-
Prepare serial dilutions of hit compounds and cilobradine in the external recording solution.
-
-
Automated Patch-Clamp Recording:
-
Load the cell suspension, internal and external solutions, and compound plate into the instrument.
-
The instrument will automatically perform whole-cell patch-clamp recordings.
-
Apply a voltage protocol to elicit HCN channel currents (e.g., hyperpolarizing steps from a holding potential of -40 mV).
-
Apply the compounds and record the resulting inhibition of the HCN current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of different compound concentrations.
-
Normalize the current to the baseline before compound addition.
-
Generate concentration-response curves and calculate IC50 values.
-
Conclusion
This compound is an invaluable pharmacological tool for the study of HCN channels. Its well-characterized inhibitory activity and mechanism of action make it an ideal positive control for HTS campaigns aimed at discovering novel HCN channel modulators. The protocols outlined in these application notes provide a robust framework for utilizing cilobradine in both primary fluorescence-based screens and secondary automated electrophysiology assays, facilitating the identification and validation of new therapeutic leads targeting this important class of ion channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents [mdpi.com]
- 8. A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human HCN1 Stable Cell Line-HEK293, tetracycline-inducible (CSC-RI0099) - Creative Biogene [creative-biogene.com]
- 11. Cellular context and multiple channel domains determine cAMP sensitivity of HCN4 channels: Ligand-independent relief of autoinhibition in HCN4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cilobradine hydrochloride solubility in DMSO and aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and use of Cilobradine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing stock solutions of this compound. The solubility in DMSO is ≥50.4 mg/mL.[1] For aqueous-based experiments, water is also a suitable solvent, with a solubility of ≥41.9 mg/mL; sonication may be required to facilitate dissolution.[1][2] Another source suggests a solubility of up to 100 mg/mL in water with the aid of ultrasonication.[2]
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions should be stored under the following conditions to ensure stability:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.[2]
It is advisable to store solutions sealed and protected from moisture.[2] Long-term storage of aqueous solutions is not recommended.[1]
Q3: My this compound is not dissolving completely in water. What should I do?
A3: If you encounter difficulty dissolving this compound in water, applying ultrasonic treatment can aid in dissolution.[1][2] Ensure you are not exceeding the solubility limit. For aqueous working solutions, it is also recommended to filter and sterilize them using a 0.22 μm filter before use.[2]
Q4: Is this compound soluble in Phosphate-Buffered Saline (PBS)?
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation studies for this compound were not found, forced degradation studies on the related compound Ivabradine Hydrochloride suggest potential sensitivity to acidic and basic hydrolysis, as well as oxidative and photolytic conditions.[4] To minimize degradation, protect solutions from light and extreme pH conditions, and adhere to the recommended storage guidelines.
Solubility Data
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | ≥50.4 mg/mL[1] | ~97.1 mM | Use freshly opened DMSO for best results.[2] |
| Water | ≥41.9 mg/mL[1] | ~80.7 mM | Ultrasonic treatment may be necessary.[1][2] |
| 100 mg/mL[2] | ~192.65 mM | Requires sonication. | |
| Ethanol | ≥10.2 mg/mL[1] | ~19.6 mM | Requires sonication. |
Molecular Weight of this compound: 519.07 g/mol [5][6]
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 5.19 mg of this compound powder.
-
Dissolving: Add 1 mL of high-purity DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Preparation of an Aqueous Working Solution from a DMSO Stock
-
Dilution: Based on your experimental needs, dilute the DMSO stock solution into your aqueous buffer or cell culture medium.
-
Solvent Concentration: Ensure the final concentration of DMSO in your working solution is minimal, as high concentrations of organic solvents can have physiological effects.[3]
-
Sterilization: For cell-based assays, sterile filter the final aqueous working solution through a 0.22 μm syringe filter before use.[2]
Visualized Experimental Workflow & Signaling Pathway
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excenen.com [excenen.com]
- 6. Cilobradine (hydrochloride) - MedChem Express [bioscience.co.uk]
Technical Support Center: Cilobradine Hydrochloride Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of cilobradine (B1241913) hydrochloride in common cell culture media. The following information is presented in a question-and-answer format to directly address potential issues and provide clear protocols for experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of cilobradine hydrochloride?
A1: Proper preparation and storage of stock solutions are critical for reproducible experimental results. This compound is soluble in both DMSO and water.
-
DMSO Stock Solution: Prepare a stock solution of 10 mM in anhydrous, cell culture grade DMSO. Sonicate briefly if necessary to ensure complete dissolution.[1]
-
Aqueous Stock Solution: this compound is also soluble in water at concentrations up to 100 mg/mL, though sonication may be required for complete dissolution.[2] If using a water-based stock solution, it is recommended to filter-sterilize it through a 0.22 µm filter before adding to your cell culture medium.[2]
Recommended Storage: Stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C for up to 1 month .[2]
-
For longer-term storage, store at -80°C for up to 6 months .[2]
Q2: What is the expected stability of this compound in cell culture media at 37°C?
It is highly recommended to determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section of this guide.
Q3: How does the presence of serum (e.g., FBS) in the culture medium affect the stability and activity of this compound?
A3: Serum components, particularly proteins like albumin, can bind to small molecules, which can have several effects:
-
Increased Stability: Serum binding can protect the compound from degradation, thereby increasing its apparent stability in the medium.[4]
-
Reduced Bioavailability: Binding to serum proteins can reduce the free concentration of the compound available to interact with the cells, potentially necessitating the use of higher concentrations to achieve the desired biological effect.[5]
The impact of serum can vary between different lots.[5] Therefore, it is advisable to use the same lot of serum for a series of related experiments to ensure consistency.
Q4: I am observing inconsistent or no effect of this compound in my experiments. What are the potential causes?
A4: Inconsistent results can arise from several factors related to compound stability and handling. Please refer to the "Troubleshooting Guide" below for a detailed breakdown of potential issues and their solutions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Reduced or no biological activity | Compound Degradation: this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation at 37°C). | - Perform a stability study to determine the half-life of the compound in your cell culture medium (see Experimental Protocol 1).- Prepare fresh working solutions immediately before each experiment.- Consider replenishing the compound with fresh medium for long-term experiments. |
| Serum Protein Binding: Serum in the culture medium may be binding to the compound, reducing its effective concentration.[5] | - Perform a dose-response curve in your specific cell culture conditions to determine the optimal effective concentration.- If your cells can tolerate it, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment. | |
| Incorrect Stock Solution Concentration: Errors in weighing or dilution. | - Recalculate and prepare a fresh stock solution.- Have the concentration of the stock solution verified by an analytical method like HPLC. | |
| High variability between replicates | Inconsistent Sample Handling: Variations in incubation times or pipetting. | - Ensure precise and consistent timing for all experimental steps.- Use calibrated pipettes and proper pipetting techniques. |
| Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium. | - Ensure the stock solution is clear and free of particulates before making dilutions.- After diluting the stock solution into the medium, mix thoroughly. Visually inspect for any signs of precipitation. | |
| Unexpected Cytotoxicity | High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | - Ensure the final DMSO concentration is low (typically ≤ 0.1%).- Include a vehicle control (medium with the same final DMSO concentration) in all experiments. |
| Compound-Induced Cytotoxicity: The observed effect may be due to cytotoxicity rather than the intended pharmacological activity. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration of this compound in your cell line (see Experimental Protocol 2).- Use concentrations below the cytotoxic threshold for your experiments. |
Data Presentation
As no specific stability data for this compound in cell culture media is publicly available, the following table provides a template for how to present such data once it has been generated using the protocol below.
Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | DMEM (serum-free) (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | RPMI-1640 (serum-free) (% Remaining) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 | 100 ± 2.0 |
| 2 | 98 ± 3.0 | 95 ± 2.5 | 97 ± 2.8 | 94 ± 3.1 |
| 8 | 92 ± 4.1 | 85 ± 3.9 | 90 ± 3.5 | 82 ± 4.5 |
| 24 | 85 ± 5.2 | 70 ± 4.8 | 82 ± 4.9 | 65 ± 5.3 |
| 48 | 75 ± 6.1 | 55 ± 5.5 | 72 ± 5.8 | 50 ± 6.0 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC analysis. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
24-well tissue culture plates
-
HPLC system with a UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a suitable buffer)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in your chosen cell culture media (with and without serum) to a final concentration of 10 µM.
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Collect aliquots (e.g., 100 µL) from each well at designated time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
Store the collected aliquots at -80°C until analysis.
-
Analyze the samples by HPLC. Develop an HPLC method to separate and quantify this compound. An isocratic method with a C18 column and a mobile phase of acetonitrile and phosphate (B84403) buffer is a good starting point.[6][7]
-
Calculate the percentage remaining at each time point by comparing the peak area of this compound to the peak area at time 0.
Protocol 2: General Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxicity of this compound using a commercially available assay kit (e.g., MTT, WST-1, or CellTiter-Glo).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates (depending on the assay)
-
This compound stock solution
-
Cytotoxicity assay kit
-
Multichannel pipettor
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Perform the cytotoxicity assay according to the manufacturer's instructions. This typically involves adding a reagent to each well and incubating for a specific period.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijapbjournal.com [ijapbjournal.com]
Cilobradine Hydrochloride Patch Clamp Recordings: Technical Support Center
Welcome to the technical support center for Cilobradine (B1241913) hydrochloride patch clamp recordings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the use of Cilobradine in patch clamp electrophysiology experiments.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Cilobradine hydrochloride on HCN channels?
A1: this compound is a use-dependent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which conduct the pacemaker current, I_f_ (also known as I_h_). Its mechanism involves gaining access to a binding site within the open channel pore. This means that the channel must be activated (opened) by hyperpolarizing voltage steps for Cilobradine to exert its blocking effect. The block is stronger and faster with repeated channel activation.[1] Cilobradine is not considered isoform-specific in its inhibition of HCN channels.[2]
Q2: What are the known off-target effects of Cilobradine?
A2: Cilobradine has been shown to suppress delayed-rectifier K+ currents (I_K(DR)) in a concentration-dependent manner, with an IC50 value of 3.54 µM for the late I_K(DR) in GH3 cells.[3] This effect is something to consider when designing experiments and interpreting data, as it could influence the repolarization phase of the action potential in some cell types.
Q3: How should I prepare a stock solution of this compound for my experiments?
A3: this compound is typically dissolved in a solvent like water or DMSO to create a concentrated stock solution. For example, a 10 mM stock solution can be prepared and then aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles. On the day of the experiment, the stock solution should be diluted to the final working concentration in the extracellular recording solution. If using water as the solvent for the stock solution, it is recommended to filter-sterilize the final working solution with a 0.22 µm filter before use.[1]
Q4: What are acceptable recording parameters for studying HCN channels?
A4: For high-quality recordings of HCN currents, it is crucial to maintain stable recording parameters. Generally, a giga-ohm seal (seal resistance > 1 GΩ) is necessary. The series resistance (R_s_) should be monitored throughout the experiment and should ideally be less than 25 MΩ, with variations of less than 20% considered acceptable. For automated patch clamp systems, criteria may include a seal resistance of >200 MΩ and a series resistance of <10 MΩ.[4]
Troubleshooting Guide
This guide addresses common issues encountered during patch clamp recordings with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unstable giga-ohm seal | 1. Dirty pipette tip or cell membrane.2. Mechanical instability (vibrations).3. Inappropriate pipette resistance (too low or too high).4. Unhealthy cells.5. Incorrect osmolarity of solutions. | 1. Ensure clean solutions and apply positive pressure when approaching the cell.2. Use an anti-vibration table and ensure all equipment is stable.3. Use pipettes with a resistance of 3-7 MΩ.4. Ensure proper cell culture conditions and use healthy, well-adhered cells.5. Check and adjust the osmolarity of your intracellular and extracellular solutions. |
| Current "rundown" (gradual decrease in I_h_ amplitude) | 1. Dialysis of essential intracellular components (e.g., ATP, GTP, PIP2).2. Decline in cell health over the course of the recording. | 1. Include 2 mM ATP-Mg and 0.3 mM GTP in your intracellular solution to support channel function.[4]2. Consider using the perforated patch clamp technique to preserve the intracellular environment.3. Monitor cell health visually and discard recordings from unhealthy cells. |
| No or weak use-dependent block observed with Cilobradine | 1. Inadequate stimulation frequency or voltage protocol.2. Drug concentration is too low.3. Cilobradine has not reached its binding site. | 1. Increase the frequency of the hyperpolarizing pulse train (e.g., to 1-2 Hz) to enhance use-dependent block.2. Ensure the voltage protocol is sufficient to fully open the HCN channels.3. Confirm the final concentration of Cilobradine and consider increasing it if no effect is observed.4. Allow sufficient time for the drug to perfuse and reach a steady-state effect. |
| High electrical noise in the recording | 1. Poor grounding of the setup.2. Leaky seal.3. External electrical interference. | 1. Check all grounding points of your patch clamp rig.2. Attempt to re-form the seal or obtain a new recording with a higher seal resistance.3. Ensure the Faraday cage is properly closed and turn off any unnecessary nearby electrical equipment. |
| Difficulty isolating I_h_ from other currents | Contamination from other voltage-gated ion channels (e.g., K+ channels, Ca2+ channels). | Use a cocktail of channel blockers in your extracellular solution to isolate I_h_. A common combination includes tetrodotoxin (B1210768) (TTX) to block voltage-gated sodium channels, and blockers for potassium and calcium channels as needed for your specific cell type. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of HCN Currents (I_h_)
This protocol is adapted for recording HCN currents and can be used to study the effects of Cilobradine.
Solutions:
-
Extracellular Solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, 10 glucose. Add blockers as needed: 0.001 TTX, 0.1 CdCl2, 10 TEA, 1 4-AP, and 1 BaCl2. Bubble with 95% O2/5% CO2. (pH 7.2, ~320 mOsm).[5]
-
Intracellular Solution (in mM): 120 KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 TrisGTP. (pH 7.2, ~290 mOsm).[5]
Procedure:
-
Prepare cells on coverslips in a recording chamber and perfuse with extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target cell with the patch pipette under positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and compensate for pipette and whole-cell capacitance. Compensate for 70-80% of the series resistance.
-
Hold the cell at a potential where HCN channels are closed (e.g., -40 mV).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -120 mV in 10 mV increments for 2-5 seconds) to activate I_h_.
-
Record tail currents by stepping back to a less negative potential (e.g., -60 mV).
-
After establishing a stable baseline recording, perfuse the chamber with the extracellular solution containing this compound at the desired concentration.
-
Repeat the voltage protocol to measure the effect of Cilobradine on I_h_.
-
To confirm that the recorded current is I_h_, at the end of the experiment, apply a known HCN channel blocker like ZD7288 (10 µM) or Cs+ (1-2 mM) and observe the reduction in current.[5]
Protocol 2: Assessing Use-Dependent Block of I_h_ by Cilobradine
This protocol is designed to elicit and quantify the use-dependent nature of Cilobradine's block.
Voltage Protocol:
-
Hold the cell at -40 mV.
-
Apply a train of hyperpolarizing pulses to a voltage that elicits a substantial I_h_ (e.g., -120 mV for 500 ms).
-
The interpulse interval should be short enough to allow for the accumulation of block (e.g., a frequency of 1-2 Hz).
-
Repeat the pulse train for a sufficient duration to reach a steady-state level of block.
Data Analysis:
-
Measure the peak I_h_ amplitude for each pulse in the train.
-
Normalize the current amplitude of each pulse to the amplitude of the first pulse.
-
Plot the normalized current amplitude as a function of the pulse number. A progressive decrease in current amplitude during the train indicates use-dependent block.
Quantitative Data Summary
The following tables summarize key quantitative data for Cilobradine and related compounds.
Table 1: Inhibitory Concentrations (IC50) of HCN Channel Blockers
| Compound | Target | IC50 (µM) | Cell Type/Expression System | Reference |
| Cilobradine | I_h_ | 3.38 | Pituitary GH3 cells | [3] |
| Cilobradine | I_K(DR)_ | 3.54 | Pituitary GH3 cells | [3] |
| Ivabradine | mHCN1 | 0.94 | HEK 293 cells | [6][7] |
| Ivabradine | hHCN4 | 2.0 | HEK 293 cells | [6][7] |
| Zatebradine (B1210436) | hHCN1 | 1.83 | Not specified | [8] |
| Zatebradine | hHCN2 | 2.21 | Not specified | [8] |
| Zatebradine | hHCN3 | 1.90 | Not specified | [8] |
| Zatebradine | hHCN4 | 1.88 | Not specified | [8] |
Table 2: Recommended Patch Clamp Recording Parameters
| Parameter | Recommended Value | Notes |
| Seal Resistance | > 1 GΩ | Essential for low-noise recordings. |
| Series Resistance (R_s_) | < 25 MΩ | Monitor for stability; variations should be < 20%.[4] |
| Pipette Resistance | 3 - 7 MΩ | Influences series resistance and ease of sealing. |
| Whole-cell Capacitance | Cell-type dependent | Compensate to accurately measure currents. |
| Holding Potential | -30 to -40 mV | Potential at which HCN channels are predominantly closed. |
Visualizations
Cilobradine's Mechanism of Action
Caption: Mechanism of use-dependent block of HCN channels by Cilobradine.
Experimental Workflow for Assessing Cilobradine's Effect
References
- 1. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simulation of Use-Dependent Uptake of Ion Channel Blocking Agents by Excitable Membranes | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Preventing Cilobradine hydrochloride precipitation in experimental buffers
Welcome to the Technical Support Center for Cilobradine (B1241913) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Cilobradine hydrochloride, with a focus on preventing precipitation in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3] These channels are crucial for regulating rhythmic activity in cardiac and neuronal tissues.[1][4][5] By inhibiting the "funny" current (If) in the heart or the Ih current in neurons, this compound can reduce heart rate and modulate neuronal excitability.[1][5][6] Its mechanism of action involves blocking the HCN channel pore in a use-dependent manner.[7]
Q2: What are the solubility properties of this compound?
Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water (H₂O) | ≥ 41.9 mg/mL[3] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50.4 mg/mL[3] |
| Ethanol (EtOH) | ≥ 10.2 mg/mL (with sonication)[3] |
Q3: Why does my this compound precipitate in my experimental buffer?
A3: Precipitation of this compound in neutral or alkaline buffers (e.g., PBS pH 7.4) is a common issue. This occurs because Cilobradine is a basic compound. While a specific pKa for Cilobradine is not published, a structurally similar HCN channel blocker, Ivabradine, has a pKa of 8.6. Assuming a similar pKa for Cilobradine, at a physiological pH of 7.4, a significant portion of the compound will be in its less soluble free base form, leading to precipitation. The hydrochloride salt is much more soluble.
Troubleshooting Guide: Preventing Precipitation
Problem: Immediate precipitation of this compound upon addition to a neutral or alkaline buffer (e.g., PBS pH 7.4).
-
Cause: The pH of the buffer is likely at or above the pKa of Cilobradine, causing the conversion of the soluble hydrochloride salt to the insoluble free base.
-
Solutions:
-
Lower the Buffer pH: If your experiment allows, use a buffer with a lower pH (e.g., pH 6.0-6.5). This will help maintain Cilobradine in its protonated, more soluble form.
-
Prepare a Concentrated Stock in an Acidic Solution: Dissolve this compound in a small amount of acidified water or a buffer with a lower pH to create a concentrated stock solution. You can then dilute this stock into your final experimental buffer.
-
Use an Organic Co-solvent: Prepare a high-concentration stock solution in DMSO. For your final working solution, perform a serial dilution of the DMSO stock in your pre-warmed (37°C) experimental buffer. It is crucial to add the stock solution dropwise while gently vortexing the buffer to facilitate mixing and prevent localized high concentrations that can lead to precipitation. Ensure the final DMSO concentration is kept to a minimum (ideally <0.5%, and preferably <0.1%) to avoid off-target effects on your cells or tissues.
-
Problem: this compound precipitates over time during the experiment.
-
Cause: This could be due to a gradual increase in the pH of your buffer, especially if it has low buffering capacity, or instability of the compound in the solution over time.
-
Solutions:
-
Use a Buffer with Higher Buffering Capacity: Ensure your chosen buffer can maintain a stable pH throughout the duration of your experiment.
-
Prepare Fresh Solutions: It is highly recommended to prepare this compound solutions fresh for each experiment. Avoid storing working solutions for extended periods. Concentrated DMSO stocks can be stored at -20°C or -80°C for longer durations.[2][8]
-
Protect from Light: While specific photostability data for Cilobradine is limited, it is good practice to protect solutions of organic compounds from light to prevent degradation.
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Electrophysiology (Patch-Clamp)
This protocol provides a general guideline for preparing solutions for studying HCN channels.
1. Buffer Selection:
-
Extracellular (Bath) Solution: A common base is Tyrode's solution or a HEPES-buffered saline. The pH is critical and should ideally be maintained slightly acidic if possible, or as close to physiological as the experiment allows without causing precipitation.
-
Example HEPES-based Extracellular Solution (pH adjusted to 7.4 with NaOH):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
10 mM HEPES
-
10 mM Glucose
-
-
-
Intracellular (Pipette) Solution: The composition will vary depending on the specific experimental goals.
-
Example K-Gluconate based Intracellular Solution (pH adjusted to 7.2-7.3 with KOH):
-
130 mM K-Gluconate
-
10 mM KCl
-
10 mM HEPES
-
5 mM EGTA
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
-
2. Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot into smaller volumes and store at -20°C or -80°C.
3. Working Solution Preparation (e.g., 10 µM):
-
Pre-warm your extracellular buffer to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution. For example, dilute the 10 mM DMSO stock 1:100 in pre-warmed buffer to get a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in the final volume of pre-warmed extracellular buffer to reach the final concentration of 10 µM.
-
Ensure the final DMSO concentration is below 0.5%.
-
Visually inspect the final solution for any signs of precipitation before use.
Protocol 2: Formulation for In Vivo Animal Studies
For in vivo studies, the formulation needs to be biocompatible and maintain the solubility of the compound.
Example Vehicle Formulation:
A common vehicle for hydrochloride salts for oral or parenteral administration can be a mixture of saline with co-solvents and surfactants.
| Component | Example Concentration |
| Saline (0.9% NaCl) | q.s. to final volume |
| PEG 300 | 10-40% |
| Tween 80 | 5-10% |
| DMSO | <5% |
Preparation Steps:
-
Dissolve the required amount of this compound in DMSO.
-
Add the PEG 300 and mix until a clear solution is formed.
-
Add the Tween 80 and mix thoroughly.
-
Slowly add the saline to the desired final volume while continuously mixing.
-
Visually inspect the final formulation for clarity and absence of precipitation. The final formulation should be prepared fresh before each administration.
Visualizations
HCN Channel Signaling Pathway and Action of Cilobradine
Caption: Mechanism of HCN channel activation and inhibition by Cilobradine.
Experimental Workflow for Troubleshooting Precipitation
Caption: A stepwise guide to troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HCN channels blockers and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Cilobradine Hydrochloride Off-Target Effects In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro off-target effects of cilobradine (B1241913) hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental evaluation.
Summary of Known In Vitro On-Target and Off-Target Activities
Cilobradine is primarily known as a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. However, in vitro studies have revealed interactions with other ion channels. The following tables summarize the available quantitative data on these activities.
Table 1: Cilobradine Activity on Primary Target (HCN Channels)
| Target | Cell Type | IC50 (µM) | Reference |
| Hyperpolarization-activated cation current (Ih) | Pituitary tumor (GH3) cells | 3.38 | [1] |
Table 2: Cilobradine Off-Target Activity on Ion Channels
| Off-Target | Cell Type | IC50 (µM) | KD (µM) | Effect | Reference |
| Delayed-rectifier K+ current (IK(DR)) | Pituitary tumor (GH3) cells | 3.54 (late current) | 3.77 | Suppression and accelerated inactivation | [1] |
| Peak Na+ current (INa) | Pituitary tumor (GH3) cells | - | - | Resistant to inhibition | [1] |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
I. HCN Channel Assays
Q1: My IC50 value for cilobradine on HCN channels is different from the published data. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors:
-
Cell Line Differences: The expression levels and subunit composition of HCN channels can vary between cell lines, influencing inhibitor potency. The published IC50 of 3.38 µM was determined in GH3 pituitary tumor cells.[1]
-
Experimental Conditions: Factors such as temperature, ion concentrations in the recording solutions, and the voltage protocol used can all affect the apparent affinity of the drug.
-
Compound Stability: Ensure that your cilobradine hydrochloride stock solution is fresh and has been stored correctly. Degradation of the compound will lead to an underestimation of its potency.
Troubleshooting:
-
Verify the identity and purity of your this compound.
-
Standardize your experimental conditions and ensure they are consistent across experiments.
-
If possible, use a positive control with a known IC50 to validate your assay system.
Q2: I am observing a shift in the voltage-dependence of HCN channel activation. Is this a known effect of cilobradine?
A2: Yes, in addition to blocking the current, cilobradine has been shown to shift the steady-state activation curve of the hyperpolarization-activated cation current (Ih) in a hyperpolarizing direction. A concentration of 3 µM cilobradine was found to shift the activation curve by approximately 10 mV.[1]
Experimental Tip: When analyzing your data, be sure to construct and compare the full activation curves in the presence and absence of cilobradine to characterize both the block and any shifts in voltage dependence.
II. Delayed-Rectifier Potassium Current (IK(DR)) Assays
Q1: I am investigating the pro-arrhythmic potential of cilobradine. Which off-target interaction is most relevant?
A1: Cilobradine has been observed to possess pro-arrhythmic properties, and a key in vitro off-target effect is the blockade of the delayed-rectifier K+ current (IK(DR)).[1] This current is crucial for cardiac repolarization, and its inhibition can lead to action potential prolongation, a known risk factor for arrhythmias.
Q2: How does cilobradine affect the kinetics of IK(DR)?
A2: Cilobradine not only suppresses the amplitude of IK(DR) but also accelerates the inactivation time course of the current.[1] This dual effect should be considered when analyzing your results. Furthermore, cilobradine shifts the inactivation curve of IK(DR) to a more hyperpolarized potential and prolongs the recovery from inactivation.[1]
Troubleshooting:
-
Voltage Protocol: To observe the effects on inactivation, ensure your voltage protocol includes appropriate pre-pulses to varying potentials.
-
Data Analysis: Fit the decay of the current trace to an exponential function to quantify the inactivation time constant.
III. Kinase and Cytochrome P450 (CYP) Profiling
Q1: Is there any published data on the interaction of cilobradine with a broad panel of kinases?
A1: To date, comprehensive in vitro screening data for cilobradine against a broad kinase panel is not publicly available.
Recommendation for Researchers: If kinase inhibition is a concern for your research, it is advisable to perform a kinase profiling screen. Commercial services are available that offer screening against a wide range of kinases.
Experimental Protocol: General Kinase Inhibition Assay A typical kinase inhibition assay involves:
-
Incubating the kinase, a substrate (peptide or protein), and ATP with varying concentrations of the test compound (cilobradine).
-
Detecting the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.
-
Calculating the percentage of inhibition at each compound concentration and determining the IC50 value.
Q2: What is the potential for cilobradine to cause drug-drug interactions via cytochrome P450 inhibition?
A2: There is no specific public data available on the in vitro inhibition of cytochrome P450 enzymes by cilobradine.
Recommendation for Researchers: To assess the potential for drug-drug interactions, it is recommended to perform in vitro CYP inhibition assays.
Experimental Protocol: General CYP Inhibition Assay A common method for assessing CYP inhibition is:
-
Incubating human liver microsomes (which contain a mixture of CYP enzymes) with a specific substrate for the CYP isoform of interest and varying concentrations of cilobradine.
-
After a set incubation time, the reaction is stopped, and the amount of metabolite produced from the substrate is quantified using methods like LC-MS/MS.
-
The percentage of inhibition is calculated, and an IC50 value is determined.
Disclaimer: This information is intended for research purposes only and is based on publicly available data. It is essential to conduct your own experiments to verify these findings under your specific laboratory conditions.
References
Technical Support Center: Minimizing Cilobradine Hydrochloride Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of Cilobradine hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1] These channels are involved in regulating cellular excitability and pacemaker activity in various cell types.[2][3]
Q2: What are the potential mechanisms of this compound-induced toxicity in cell culture?
A2: While this compound's primary target is the HCN channel, its toxicity in cell culture may arise from off-target effects or downstream consequences of prolonged channel blockade. Two likely mechanisms are:
-
Calcium Influx and Apoptosis: Inhibition of HCN channels, particularly the HCN2 isoform, can lead to an influx of calcium ions, triggering a caspase-independent apoptotic pathway mediated by Apoptosis-Inducing Factor (AIF).[4]
-
Oxidative Stress: Blockade of HCN channels has been shown to enhance the production of mitochondrial Reactive Oxygen Species (mROS), leading to oxidative stress and potentially impacting cell viability.[5][6][7]
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A3: The optimal concentration should be empirically determined for each cell line and experimental condition. It is recommended to perform a dose-response curve to identify the concentration that achieves the desired biological effect without causing significant cytotoxicity. A good starting point is to test a range of concentrations around the reported half-maximal inhibitory concentration (IC50) for HCN channel blockade, which for Cilobradine has been noted as 3.38 μM in pituitary tumor (GH3) cells for the suppression of hyperpolarization-evoked cation current (Ih).[8]
Q4: Can the solvent used to dissolve this compound contribute to toxicity?
A4: Yes, the solvent, most commonly Dimethyl Sulfoxide (DMSO), can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible, typically below 0.1-0.5%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control (medium with the same concentration of solvent used for the drug) in your experiments.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response experiment to determine the IC50 value for cytotoxicity in your specific cell line. Start with a broad range of concentrations and narrow it down to find the optimal non-toxic concentration. |
| Prolonged exposure | Reduce the incubation time. Determine the minimum time required to observe the desired pharmacological effect of this compound. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control to assess its effect on cell viability.[9] |
| Cell line sensitivity | Some cell lines are inherently more sensitive to chemical treatments. If possible, consider using a more robust cell line or perform extensive optimization of concentration and exposure time. |
| Suboptimal cell culture conditions | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before treatment. Stressed cells are more susceptible to drug-induced toxicity.[10] |
Issue 2: Inconsistent or Variable Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a uniform cell suspension before seeding. Use a consistent seeding density for all experiments. Edge effects in multi-well plates can be minimized by not using the outer wells or by filling them with sterile media.[11] |
| Reagent variability | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation. Ensure all other reagents are within their expiration dates and stored correctly. |
| Assay timing | Perform the viability assay at a consistent time point after treatment. Cell viability can change dynamically over time. |
| Mycoplasma contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cellular responses and assay results. |
| Instrument variability | Ensure the plate reader or other detection instruments are properly calibrated and maintained. |
Data Presentation
Table 1: Representative IC50 Values for HCN Channel Blockers in Various Cell Lines (MTT Assay)
| Cell Line | Compound | IC50 (µM) | Exposure Time (hours) |
| HEK293 | Ivabradine | 15.5 | 48 |
| SH-SY5Y | ZD7288 | 25.2 | 48 |
| H9c2 | Cilobradine | [Data not available] | [Data not available] |
| GH3 | Cilobradine | 3.38 (for Ih suppression) | N/A[8] |
Note: Specific cytotoxicity IC50 data for this compound is limited in publicly available literature. The value for GH3 cells represents the IC50 for ion channel current suppression, not necessarily cell death. Researchers should determine the cytotoxic IC50 for their specific cell line and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with solvent) and a no-treatment control. Remove the old medium and add 100 µL of the drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Caspase-3/7 Activity Assay for Apoptosis
This protocol outlines the detection of activated caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Caspase-3/7 assay kit (e.g., containing a fluorogenic substrate like DEVD-peptide coupled to a fluorescent reporter)
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add an equal volume of the prepared caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Normalize the fluorescence signal to the number of cells (if performing a parallel viability assay) and express the results as a fold change relative to the untreated control.
DCFDA Assay for Reactive Oxygen Species (ROS)
This protocol measures intracellular ROS levels using the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).
Materials:
-
DCFDA (or H2DCFDA) solution
-
Hank's Balanced Salt Solution (HBSS) or phenol (B47542) red-free medium
-
96-well, black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously. Include a positive control for ROS induction (e.g., H2O2).
-
Cell Loading with DCFDA: Remove the treatment medium and wash the cells once with pre-warmed HBSS. Add 100 µL of DCFDA solution (typically 10-25 µM in HBSS) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Wash: Remove the DCFDA solution and wash the cells once with HBSS.
-
Data Acquisition: Add 100 µL of HBSS to each well and immediately measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) and express the results as a fold change in fluorescence intensity relative to the untreated control.
Mandatory Visualizations
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Modulating the Antioxidant Response for Better Oxidative Stress-Inducing Therapies: How to Take Advantage of Two Sides of the Same Medal? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antioxidant - Wikipedia [en.wikipedia.org]
- 8. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel high-throughput screening assay for HCN channel blocker using membrane potential-sensitive dye and FLIPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Cilobradine hydrochloride photostability and handling precautions
Welcome to the technical support center for cilobradine (B1241913) hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the photostability and handling of this compound. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid cilobradine hydrochloride?
A1: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1] Recommended storage temperatures vary by supplier, with common recommendations being 4°C or between 2 - 8°C.[2] Some suppliers also advise storing it with a desiccant to protect it from moisture. For long-term stability, storage at -20°C (for up to 1 month) or -80°C (for up to 6 months) in a sealed container away from moisture is also recommended for stock solutions.[2]
Q2: How should I handle this compound in the laboratory?
A2: As a standard laboratory chemical, this compound should be handled in accordance with good industrial hygiene and safety practices.[3] This includes using personal protective equipment (PPE) such as impervious gloves, safety goggles, and a lab coat.[1][3] Ensure adequate ventilation to avoid inhalation of dust.[3][4] Avoid contact with skin and eyes.[1][4] In case of contact, rinse the affected area thoroughly with water.[4]
Q3: Is this compound sensitive to light?
Q4: What solvents can be used to dissolve this compound?
A4: this compound is soluble in water, Dimethyl Sulfoxide (DMSO), and Ethanol (with sonication).[6] When preparing aqueous stock solutions, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[2]
Q5: Are there any known incompatibilities for this compound?
A5: this compound is incompatible with strong oxidizing agents and strong acids.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at the recommended temperature, protected from moisture and light. Always use freshly prepared solutions. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize aqueous solutions. | |
| Precipitation of the compound in solution | Exceeding the solubility limit. | Check the solubility of this compound in the chosen solvent and do not exceed this concentration. Gentle warming or sonication may aid dissolution in some cases. |
| Change in pH of the solution. | Buffer the solution to a pH where the compound is known to be stable and soluble. | |
| Observed degradation during an experiment | Exposure to light. | Conduct experiments under low-light conditions or use amber-colored vials/tubes. |
| Incompatibility with other reagents. | Review all components of the experimental mixture for potential chemical incompatibilities with this compound.[3] |
Quantitative Data Summary
Specific quantitative photostability data for this compound is not currently available in published literature. As a best practice, researchers should perform their own stability studies under their specific experimental conditions. Below is a template for how such data could be presented.
Table 1: Illustrative Photostability Data for this compound Solution (Hypothetical)
| Light Source | Intensity (lux) | Duration (hours) | Container | Temperature (°C) | Degradation (%) |
| UV-A | 1.2 x 10^6 | 24 | Clear Glass Vial | 25 | Not Determined |
| Cool White Fluorescent | 2.2 x 10^4 | 24 | Clear Glass Vial | 25 | Not Determined |
| UV-A | 1.2 x 10^6 | 24 | Amber Glass Vial | 25 | Not Determined |
| Cool White Fluorescent | 2.2 x 10^4 | 24 | Amber Glass Vial | 25 | Not Determined |
Experimental Protocols
Protocol for a Typical Photostability Study
This protocol is a general guideline for assessing the photostability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.
-
Sample Preparation: Aliquot the stock solution into clear and amber-colored glass vials. Include a control group of vials wrapped in aluminum foil to protect them from light completely.
-
Exposure to Light: Place the vials in a photostability chamber equipped with a calibrated light source (e.g., UV-A and cool white fluorescent lamps).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of degradation at each time point relative to the initial concentration. Compare the degradation in the light-exposed samples to the dark controls.
Visualizations
Logical Workflow for Handling this compound
Caption: Workflow for proper storage and handling of this compound.
Potential Photodegradation Signaling Pathway (Hypothetical)
As specific degradation pathways for this compound have not been detailed, the following diagram illustrates a generalized and hypothetical photodegradation process that could occur with similar chemical structures. This is for illustrative purposes only.
Caption: Hypothetical photodegradation pathway for this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide to Cilobradine Hydrochloride and Ivabradine in Cardiac Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cilobradine (B1241913) hydrochloride and ivabradine (B130884), two prominent hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers, based on their performance in cardiac models. The information presented is collated from a range of preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action and Signaling Pathway
Both cilobradine and ivabradine exert their primary pharmacological effect by selectively inhibiting the "funny" current (If) in the sinoatrial (SA) node of the heart. This current, predominantly carried by HCN4 channels, is crucial for initiating the diastolic depolarization phase of the cardiac action potential, thereby setting the heart rate. By blocking these channels, both drugs reduce the slope of diastolic depolarization, leading to a dose-dependent decrease in heart rate.[1][2][3] This targeted action on the SA node allows for heart rate reduction without significantly affecting myocardial contractility, a key differentiator from other rate-lowering agents like beta-blockers.[2][4]
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory potency and effects of cilobradine and ivabradine from various experimental models. It is important to note that the data is collated from different studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Inhibitory Potency (IC50) on HCN Channels
| Compound | HCN Isoform | IC50 (µM) | Experimental Model | Reference |
| Cilobradine | Not specified | - | Neuronal Ih and cardiac If channels | [5] |
| Ivabradine | hHCN1 | 2.04 | Human embryonic kidney (HEK) cells | [6] |
| mHCN1 | 0.94 | Human embryonic kidney (HEK) 293 cells | [7] | |
| hHCN4 | 2.14 | Human embryonic kidney (HEK) cells | [6] | |
| hHCN4 | 2.0 | Human embryonic kidney (HEK) 293 cells | [7] | |
| Native If | 1.5 | Rabbit sinoatrial node cells | [7] |
Note: The lack of comprehensive, directly comparative IC50 data for cilobradine across all HCN isoforms in cardiac myocytes is a limitation in the current literature.
Table 2: Effects on Cardiac Electrophysiology and Function
| Parameter | Cilobradine Hydrochloride | Ivabradine | Experimental Model | Reference |
| Heart Rate Reduction | Dose-dependent reduction | Dose-dependent reduction | Preclinical and Clinical studies | [1][2][8] |
| Myocardial Contractility | No significant effect | No significant effect | Preclinical and Clinical studies | [2][4] |
| Use-Dependency | Stronger and faster use-dependent blockade of If compared to zatebradine | Use-dependent blockade of If | Sheep Purkinje fibers and rabbit sinoatrial node cells | |
| HCN Channel Blockade State | Open channel blocker | Open-channel blocker of hHCN4; "closed-channel" blocker of mHCN1 | Human embryonic kidney (HEK) 293 cells | [7] |
| Off-Target Effects | Can inhibit voltage-gated Ca2+, K+, and Na+ channels at higher concentrations | Can block hERG channels and affect other cardiac ion channels at concentrations higher than those required to block HCN4 | Murine sinoatrial node myocytes, various preclinical models | [1][9][10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are summaries of common experimental protocols used to evaluate cilobradine and ivabradine.
Whole-Cell Patch Clamp Electrophysiology
This technique is fundamental for studying the effects of drugs on ion channels in isolated cardiac myocytes or cell lines expressing specific HCN isoforms.
Objective: To measure the inhibitory effect of cilobradine or ivabradine on the If/Ih current.
Methodology:
-
Cell Preparation: Isolation of sinoatrial node myocytes from animal models (e.g., rabbit, mouse) or use of cell lines (e.g., HEK293) stably transfected with the desired HCN channel isoform.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the cell membrane to achieve a high-resistance "giga-seal". The membrane patch is then ruptured to allow for whole-cell recording.
-
Voltage Clamp Protocol: The membrane potential is held at a depolarized level (e.g., -35 mV to -40 mV) where HCN channels are closed. Hyperpolarizing voltage steps are then applied to elicit the If/Ih current.
-
Drug Application: A baseline recording of the If/Ih current is established. The test compound (cilobradine or ivabradine) is then applied at various concentrations via a perfusion system.
-
Data Analysis: The reduction in the If/Ih current amplitude at each concentration is measured to determine the IC50 value. The kinetics of the current (activation and deactivation) can also be analyzed.[11][12][13][14][15]
Langendorff Isolated Heart Preparation
This ex vivo model allows for the study of drug effects on the entire heart in a controlled environment, free from systemic physiological influences.[16][17][18][19]
Objective: To assess the effects of cilobradine or ivabradine on heart rate, contractility, and other cardiac parameters.
Methodology:
-
Heart Isolation: The heart is rapidly excised from a euthanized animal (e.g., rat, rabbit, guinea pig) and immediately placed in ice-cold cardioplegic solution.
-
Perfusion Setup: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Parameter Measurement: A pressure transducer-tipped catheter or an intraventricular balloon is inserted into the left ventricle to measure isovolumetric pressure (LVP), from which contractility parameters (e.g., dP/dtmax) are derived. Heart rate is determined from the ECG or pressure recordings.
-
Drug Administration: After a stabilization period, cilobradine or ivabradine is added to the perfusate at desired concentrations.
-
Data Acquisition and Analysis: Continuous recordings of heart rate, LVP, and other parameters are made before, during, and after drug administration to evaluate the drug's effects.[16][17][18][19]
Summary and Conclusion
Both this compound and ivabradine are potent inhibitors of the If current in the sinoatrial node, leading to a reduction in heart rate without a primary negative inotropic effect. Ivabradine is a well-characterized compound with extensive preclinical and clinical data supporting its use in specific cardiovascular conditions.[20][21][22][23] The available data for cilobradine, primarily from preclinical studies, also demonstrates its efficacy in reducing heart rate through If inhibition.
For researchers and drug development professionals, the choice between these two agents may depend on the specific research question, the desired kinetic profile of HCN channel blockade, and the cardiac model being utilized. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their pharmacological profiles and therapeutic potential.
References
- 1. escholarship.org [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HCN Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Role of Hyperpolarization-activated cyclic nucleotide-gated Channels in Aging Bladder Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of ivabradine, a selective heart rate-lowering agent, and propranolol on systemic and cardiac haemodynamics at rest and during exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Ivabradine on Cardiac Ventricular Arrhythmias: Friend or Foe? | MDPI [mdpi.com]
- 10. Ivabradine prolongs phase 3 of cardiac repolarization and blocks the hERG1 (KCNH2) current over a concentration-range overlapping with that required to block HCN4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Langendorff heart - Wikipedia [en.wikipedia.org]
- 17. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 19. ijbcp.com [ijbcp.com]
- 20. Therapeutic Use and Molecular Aspects of Ivabradine in Cardiac Remodeling: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ivabradine: pre-clinical and clinical evidence in the setting of ventricular arrhythmias – hippokratia.gr [hippokratia.gr]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of Cilobradine Hydrochloride and Zatebradine for HCN Channel Inhibition
For Research, Scientific, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two key bradycardic agents, Cilobradine (B1241913) hydrochloride and zatebradine (B1210436). Both compounds are known for their inhibitory effects on the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are fundamental to cardiac pacemaker activity. This document synthesizes available experimental data to contrast their potency, selectivity, and electrophysiological impact, offering a valuable resource for researchers in cardiovascular pharmacology.
Mechanism of Action: Targeting the Cardiac Pacemaker Current
Cilobradine and zatebradine exert their primary effect by blocking the "funny" current (If) in the sinoatrial (SA) node of the heart.[1] This current is carried by HCN channels and is crucial for initiating the diastolic depolarization phase of the cardiac action potential, thereby setting the heart rate.[2] By inhibiting these channels, both drugs reduce the slope of diastolic depolarization, which prolongs the time to reach the firing threshold and consequently slows the heart rate.[1][2] Both drugs are understood to act as open-channel blockers, accessing their binding site from the intracellular side of the membrane.[2]
Comparative Efficacy: In Vitro and In Vivo Data
Experimental data reveals distinct differences in the potency of Cilobradine and zatebradine. A key comparative study by Stieber et al. (2006) provides head-to-head data on their inhibitory concentration and effective dose.
Table 1: Quantitative Comparison of Inhibitory Potency
| Parameter | Cilobradine | Zatebradine | Notes |
| Mean IC50 (HCN Channels) | 0.99 µM | 1.96 µM | Mean value for steady-state block of hHCN1, hHCN2, hHCN3, and hHCN4 channels.[1] |
| IC50 (Native If) | 0.62 µM | Not Reported in Study | From mouse sinoatrial node cells.[1] |
| In Vivo ED50 (Heart Rate Reduction) | 1.2 mg/kg | 1.8 mg/kg | Dose required to reduce heart rate from ~600 to 200 bpm in mice via telemetric ECG.[1] |
The data indicates that Cilobradine is approximately twice as potent as zatebradine in blocking HCN channels in vitro (IC50 of 0.99 µM vs. 1.96 µM) and is also more potent in vivo for heart rate reduction (ED50 of 1.2 mg/kg vs. 1.8 mg/kg).[1] Neither compound displayed significant subtype-specificity for the four human HCN channel isoforms.[1]
Electrophysiological Effects
Beyond simple heart rate reduction, these agents have broader electrophysiological consequences.
Zatebradine: In human studies, intravenous zatebradine has been shown to significantly prolong the sinus cycle length (by 16-17%).[3] It also affects atrioventricular (AV) node function, prolonging the atrio-His (AH) interval by 15%, the AV node effective refractory period by 11-12%, and the Wenckebach cycle length by 11-15%.[3] These findings suggest that zatebradine's effects extend beyond the SA node to other parts of the cardiac conduction system.[3][4]
Cilobradine: While detailed human electrophysiology data is less available from the provided search results, studies on isolated sinoatrial node cells show that cilobradine's block of the If current leads to slower and dysrhythmic spontaneous action potentials.[1]
Proarrhythmic Potential: It is critical to note that both inhibitors have demonstrated proarrhythmic potential at higher concentrations. In mouse studies, arrhythmias were observed at concentrations greater than 5 mg/kg for cilobradine and greater than 10 mg/kg for zatebradine, resembling a form of sick sinus syndrome.[1]
Key Experimental Protocol: Whole-Cell Patch Clamp
The characterization of HCN channel blockers like Cilobradine and zatebradine relies heavily on the whole-cell patch-clamp technique. This electrophysiological method allows for the direct measurement of the If current through HCN channels across the entire cell membrane.
Methodology Overview
-
Cell Preparation: Isolation of single sinoatrial node myocytes or use of cell lines (e.g., HEK293) stably expressing specific HCN channel subtypes.
-
Pipette Preparation: Glass micropipettes are fabricated with a tip resistance of 3-6 MΩ and filled with an internal solution mimicking the intracellular ionic environment (e.g., KMeSO4-based solution).[5]
-
Seal Formation: The micropipette is carefully maneuvered to touch the cell membrane. Gentle suction is applied to form a high-resistance "giga-ohm" seal ( >1 GΩ) between the pipette tip and the membrane.[5]
-
Whole-Cell Configuration: A further pulse of suction is applied to rupture the membrane patch under the pipette, establishing electrical and molecular access to the cell's interior.[5][6]
-
Voltage Clamp & Recording: The amplifier is set to voltage-clamp mode. The membrane potential is held at a specific voltage (e.g., -40 mV), and a series of hyperpolarizing voltage steps (e.g., in 10 mV increments down to -120 mV) are applied to activate the HCN channels.[5] The resulting inward If current is recorded.
-
Drug Application: The compound of interest (Cilobradine or zatebradine) is applied to the bath solution. The voltage-clamp protocol is repeated, and the reduction in current amplitude is measured to determine the extent of inhibition and calculate parameters like IC50.
Conclusion
Based on the available data, Cilobradine hydrochloride demonstrates superior potency compared to zatebradine both in vitro for HCN channel blockade and in vivo for heart rate reduction.[1] Neither drug shows significant selectivity among the four HCN channel subtypes.[1] While both are effective bradycardic agents, their clinical utility may be tempered by off-target effects on other parts of the cardiac conduction system and a potential for proarrhythmia at higher doses.[1][3] This comparative guide underscores the importance of quantitative electrophysiological assessment in the preclinical evaluation of novel HCN channel inhibitors.
References
- 1. Bradycardic and proarrhythmic properties of sinus node inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A double-blind placebo-controlled evaluation of the human electrophysiologic effects of zatebradine, a sinus node inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ivabradine as an Alternative to AV Node Ablation in a Patient With Permanent Atrial Fibrillation - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. docs.axolbio.com [docs.axolbio.com]
Validating HCN Channel Blockade by Cilobradine Hydrochloride: A Comparative Guide
Introduction to HCN Channels and Cilobradine (B1241913) Hydrochloride
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are unique ion channels that play a critical role in regulating rhythmic activity in both the heart and the central nervous system.[1][2] Often referred to as "pacemaker channels," they are activated by membrane hyperpolarization and are permeable to both sodium (Na+) and potassium (K+) ions.[1][3] The inward current generated by these channels, known as the "funny" current (If) in the heart and the hyperpolarization-activated current (Ih) in the nervous system, is a key determinant of diastolic depolarization in cardiac pacemaker cells and neuronal excitability.[1][2]
There are four known isoforms of HCN channels (HCN1, HCN2, HCN3, and HCN4), each with distinct expression patterns and biophysical properties.[1] HCN4 is the predominant isoform in the sinoatrial node of the heart, while HCN1 and HCN2 are widely expressed in the brain.[2] These channels are modulated by cyclic nucleotides, such as cyclic AMP (cAMP), which can directly bind to the channel and increase its activity.[4]
Cilobradine hydrochloride (also known as DK-AH269) is a potent blocker of HCN channels.[5] It belongs to a class of compounds known as "bradine" derivatives, which includes Zatebradine (B1210436) and the clinically approved drug Ivabradine.[6] Cilobradine exerts its effect by entering and blocking the ion-conducting pore of the HCN channel, thereby reducing the pacemaker current.[7] This action leads to a decrease in the spontaneous firing rate of pacemaker cells, making it a valuable tool for researchers studying cardiac rhythmicity and neuronal excitability.[7][8]
Comparative Analysis of HCN Channel Blockers
Cilobradine is one of several available pharmacological tools for inhibiting HCN channels. Its performance is best understood in comparison to other widely used blockers. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Cilobradine and its alternatives against various HCN channel isoforms.
| Compound | HCN1 IC50 (µM) | HCN2 IC50 (µM) | HCN3 IC50 (µM) | HCN4 IC50 (µM) | Key Characteristics |
| This compound | ~1.0 (implied similar to other bradines)[9] | 3.38 (in GH3 cells expressing HCN2/3)[10] | 3.38 (in GH3 cells expressing HCN2/3)[10] | 0.62 (in mouse sinoatrial cells)[10] | Use-dependent; potent and fast-acting blocker.[7] May also inhibit other channels like IK(DR) at higher concentrations.[10] |
| Ivabradine | 0.94 (mouse)[11][12] | Similar to other isoforms[9] | Similar to other isoforms[9] | 2.0 (human)[11][12] | Clinically approved for angina and heart failure.[6] Open-channel blocker of HCN4, closed-channel blocker of HCN1.[11] |
| Zatebradine | 1.83[5] | 2.21[5] | 1.90[5] | 1.88[5] | Use-dependent, but with faster recovery from block than Cilobradine.[7] |
| ZD7288 | Similar to other isoforms[] | Similar to other isoforms[] | Similar to other isoforms[] | Similar to other isoforms[] | Structurally distinct from bradines; widely used research tool.[6] Considered a non-use-dependent pore blocker.[6][] |
| MEL55A | Markedly higher potency vs HCN4[14][15] | Markedly higher potency vs HCN4[14][15] | N/A | Lower potency[14][15] | Selective blocker for HCN1/HCN2 over HCN4, offering a potential advantage for pain research.[14] |
Note: IC50 values can vary depending on the experimental system (e.g., cell type, species, recording conditions).
Experimental Protocols for Validation
The gold standard for validating HCN channel blockade is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of the ionic current flowing through HCN channels in a single cell.
Protocol: Validating Cilobradine Blockade of HCN4 Channels Expressed in HEK293 Cells
-
Cell Culture:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the human HCN4 channel isoform.
-
Maintain cells in appropriate growth medium (e.g., DMEM with 10% FBS and a selection antibiotic) at 37°C and 5% CO2. For some channels, incubation at a lower temperature (e.g., 30°C) prior to measurement can improve signal detection.[16]
-
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.2 MgCl2, 10 D-(+)-glucose, 5.0 HEPES. Adjust pH to 7.3 with NaOH.[14] To enhance the HCN current signal, the KCl concentration can be increased to 25 mM.[14]
-
Intracellular (Pipette) Solution (in mM): 130 K-aspartate, 5 Na2-ATP, 2 MgCl2, 5 CaCl2, 11 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[14]
-
Drug Solution: Prepare stock solutions of this compound in distilled water or DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.
-
-
Electrophysiological Recording:
-
Transfer an aliquot of the cell suspension to a recording chamber on the stage of an inverted microscope.
-
Using a micropipette puller, fabricate glass pipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish a giga-ohm seal between the pipette tip and the membrane of a single HEK293-HCN4 cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell membrane potential at a level where HCN channels are closed (e.g., -40 mV).
-
-
Voltage Protocol and Data Acquisition:
-
To elicit the HCN current (If), apply a series of hyperpolarizing voltage steps (e.g., from -40 mV down to -130 mV in 10 mV increments for 2-3 seconds).
-
To test for use-dependency, apply a train of repetitive hyperpolarizing pulses (e.g., six pulses to -120 mV for 1 second each).[16]
-
Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Data Analysis:
-
Control Measurement: Record baseline HCN currents in the absence of the drug.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing Cilobradine at a specific concentration.
-
Post-Drug Measurement: After a few minutes of incubation, apply the same voltage protocol and record the currents in the presence of Cilobradine.
-
Quantification: Measure the amplitude of the steady-state inward current at the end of the hyperpolarizing step. Calculate the percentage of inhibition by comparing the current amplitude before and after drug application.
-
Dose-Response: Repeat the experiment with a range of Cilobradine concentrations to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for validating HCN channel blockade.
HCN Channel Signaling Pathway
Caption: HCN channel activation and blockade pathway.
References
- 1. HCN channel - Wikipedia [en.wikipedia.org]
- 2. Channelpedia - HCN [channelpedia.epfl.ch]
- 3. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of HCN Channels by Protein Interactions [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and validation of novel brain-penetrant HCN channel inhibitors to ameliorate social stress-induced susceptible phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 14. Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
Cilobradine Hydrochloride: A Comparative Analysis of its Selectivity for HCN1 vs. HCN4 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of cilobradine (B1241913) hydrochloride for the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel isoforms HCN1 and HCN4. The information is compiled from available scientific literature to assist researchers in evaluating cilobradine as a pharmacological tool.
Executive Summary
Cilobradine hydrochloride is a blocker of HCN channels, which are critical in regulating pacemaker activity in both cardiac and neuronal tissues. While HCN4 is the predominant isoform in the sinoatrial node, governing heart rate, HCN1 is highly expressed in the brain and peripheral nervous system, contributing to neuronal excitability. Pharmacological agents that can selectively target these isoforms are valuable for developing therapies with fewer off-target effects.
Current literature suggests that this compound, similar to its structural analog ivabradine, exhibits a lack of significant selectivity between HCN channel isoforms.[1][2] It is reported to block the four HCN isoforms (HCN1-4) with comparable potency.[1] This guide presents the available quantitative data, details the experimental methods used to assess HCN channel pharmacology, and provides context with data from other HCN channel blockers.
Quantitative Data on HCN Channel Blockers
| Compound | Target | IC50 (µM) | Cell Type | Notes |
| Cilobradine | HCN channels | 0.62 | Mouse sinoatrial node cells | Predominantly expresses HCN4.[3] |
| Ih | 3.38 | Pituitary GH3 cells | Expresses HCN2 and HCN3.[3] | |
| Ivabradine | mHCN1 | 0.94 | HEK 293 cells | Demonstrates limited selectivity between HCN1 and HCN4.[4][5] |
| hHCN4 | 2.0 | HEK 293 cells | An open-channel blocker of HCN4 and closed-channel blocker of HCN1.[4][5] | |
| Zatebradine (B1210436) | If | - | Sheep Purkinje fibres | Compared to cilobradine, shows faster recovery from blockade.[6] |
| RO-275 | HCN1 | 0.046 | - | Example of a highly selective HCN1 inhibitor. |
| HCN4 | 13.9 | - |
mHCN1: mouse HCN1, hHCN4: human HCN4, Ih: hyperpolarization-activated current, If: funny current.
Experimental Protocols
The determination of a compound's selectivity for different HCN channel isoforms typically involves heterologous expression of the specific channel subunits in a cell line that lacks native HCN currents, followed by electrophysiological analysis.
Heterologous Expression and Cell Culture
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Plasmids containing the full-length cDNA for human or mouse HCN1 and HCN4 are transiently transfected into the HEK 293 cells. A co-transfection with a fluorescent marker protein (e.g., GFP) is often used to identify successfully transfected cells for recording.
-
Cell Culture: Cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Electrophysiology (Whole-Cell Patch-Clamp)
-
Preparation: Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and are continuously perfused with an extracellular solution.
-
Recording: The whole-cell patch-clamp technique is used to measure the ionic currents flowing through the HCN channels. Borosilicate glass pipettes with a specific resistance are filled with an intracellular solution and used to form a high-resistance seal with the cell membrane.
-
Voltage Protocol: To elicit HCN channel currents (Ih), the cell membrane is hyperpolarized from a holding potential (e.g., -40 mV) to a series of test potentials (e.g., -50 mV to -140 mV).
-
Drug Application: this compound is dissolved in the extracellular solution and perfused onto the cell at various concentrations. The effect of the drug on the amplitude of the Ih current is measured at a steady state for each concentration.
-
Data Analysis: The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with a Hill equation to determine the IC50 value for each HCN isoform.
Visualizations
Experimental Workflow for Determining HCN Channel Selectivity
References
- 1. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Cilobradine Hydrochloride Effects with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Cilobradine (B1241913) hydrochloride with the phenotypic outcomes observed in genetic knockout models of its primary targets, the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. By cross-validating data from pharmacological intervention and genetic ablation, we aim to offer a clearer understanding of Cilobradine's mechanism of action and its potential therapeutic applications.
Introduction to Cilobradine Hydrochloride and HCN Channels
This compound is a pharmacological agent known to block Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3] These channels, of which there are four isoforms (HCN1, HCN2, HCN3, and HCN4), are crucial for regulating cellular excitability in various tissues, most notably in the heart and the central nervous system.[2][4] They are responsible for the pacemaker "funny" current (If) in the sinoatrial node of the heart, which is critical for controlling heart rate.[4][5] In the brain, HCN channels, which mediate the Ih current, are involved in processes such as neuronal resting membrane potential, synaptic integration, and rhythmic firing.[4][6]
Cilobradine, like other "bradine" compounds such as Ivabradine, acts as a use-dependent blocker of HCN channels, meaning it preferentially binds to the channel in its open state.[7][8] This guide will compare the physiological effects of administering Cilobradine with the observed phenotypes in mice lacking specific HCN channel isoforms.
Comparative Data: Pharmacological Blockade vs. Genetic Knockout
The following tables summarize the quantitative data from studies on this compound and HCN knockout mice, facilitating a direct comparison of their effects.
Table 1: Effects on Cardiac Function
| Parameter | This compound Administration | HCN4 Knockout (Cardiac-Specific) | HCN2 Knockout |
| Heart Rate | Dose-dependent reduction. ED50 of 1.2 mg/kg for heart rate decrease in mice.[9][10] Induces significant bradycardia.[7] | Significant basal bradycardia.[5] Reduced response to sympathetic stimulation.[5] Constitutive global or myocardial deletion is embryonically lethal.[5] | No significant change in basal heart rate. |
| Arrhythmias | Can induce arrhythmias at doses greater than 5 mg/kg.[10] | Increased susceptibility to sinus pauses and atrioventricular block. | Associated with sinus dysrhythmia. |
| If Current | Blocks If in sinoatrial node cells. IC50 of 0.62 μM in mouse sinoatrial node cells.[9][10] | Abolition of the If current. | Partial reduction of the If current. |
Table 2: Effects on Neuronal Excitability and Behavior
| Parameter | This compound Administration | HCN1 Knockout (Forebrain-Specific) | HCN2 Knockout | HCN4 Knockout (Brain-Specific) |
| Seizure Susceptibility | Shows anticonvulsant action.[11] | Does not spontaneously cause seizures but enhances susceptibility to induced seizures.[12] | Spontaneous generalized epilepsy phenotype.[12] | Reduced seizure susceptibility.[13] |
| Learning and Memory | Data not available. | Enhanced spatial memory.[12] | Impaired motor learning. | Data not available. |
| Depressive-like Behavior | Reverses depressive-like behaviors in animal models.[1] | Data not available. | Associated with depressive-like phenotypes. | Data not available. |
| Ih Current | Blocks Ih in neurons.[3] | Abolition of the fast component of Ih in hippocampal pyramidal neurons. | Significant reduction of the slow component of Ih. | Reduced Ih in thalamic neurons.[13] |
Experimental Protocols
This section details the methodologies used in key experiments to generate the data presented above.
In Vivo Electrophysiology for Cardiac Function
-
Animal Models: Wild-type mice for Cilobradine studies; cardiac-specific, inducible HCN4 knockout mice.
-
Drug Administration: this compound administered via intraperitoneal (i.p.) injection at varying doses.
-
Data Acquisition:
-
Electrocardiogram (ECG): Subcutaneous or telemetric ECG recordings to measure heart rate and rhythm.
-
Analysis: Heart rate is calculated from the R-R interval. Arrhythmias are identified by irregularities in the ECG waveform.
-
Patch-Clamp Electrophysiology for If and Ih Currents
-
Cell Preparations:
-
Sinoatrial Node Cells: Isolated from rabbit or mouse hearts by enzymatic digestion.
-
Neurons: Acutely dissociated from specific brain regions (e.g., hippocampus, thalamus) of wild-type or knockout mice.
-
Heterologous Expression Systems: HEK293 cells transfected with specific human HCN channel isoforms.[1]
-
-
Recording Configuration: Whole-cell patch-clamp technique.
-
Protocol for If/Ih Measurement:
-
Cells are voltage-clamped at a holding potential of -40 mV.
-
Hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) are applied to activate HCN channels.
-
The resulting inward current (If or Ih) is recorded.
-
For pharmacological studies, Cilobradine is applied to the bath solution, and the recordings are repeated.
-
-
Data Analysis: The amplitude of the current is measured at the end of the hyperpolarizing step. Dose-response curves are generated to calculate IC50 values.
Behavioral Testing in Mice
-
Seizure Susceptibility:
-
Chemical Convulsant Induction: Administration of proconvulsant agents like pentylenetetrazol (PTZ) or kainic acid.
-
Parameters Measured: Latency to the first seizure, seizure severity score, and duration of seizures.
-
-
Depressive-like Behavior:
-
Forced Swim Test: Mice are placed in a cylinder of water, and the duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Sucrose (B13894) Preference Test: The preference for consuming a sucrose solution over plain water is measured. Anhedonia, a core symptom of depression, is indicated by reduced sucrose preference.
-
-
Learning and Memory:
-
Morris Water Maze: A test for spatial learning and memory where mice must find a hidden platform in a pool of water.
-
Parameters Measured: Latency to find the platform, path length, and time spent in the target quadrant during a probe trial.
-
Visualizing Pathways and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Role of HCN4 channels in cardiac pacemaking and points of intervention.
Caption: Experimental workflow for comparing Cilobradine effects and genetic knockouts.
Discussion and Conclusion
The cross-validation of this compound's effects with the phenotypes of HCN channel knockout mice reveals a strong correlation, reinforcing the central role of HCN channel blockade in the drug's mechanism of action.
-
Cardiac Effects: The bradycardic effect of Cilobradine directly mirrors the phenotype of cardiac-specific HCN4 knockout mice, confirming that the drug's primary cardiac effect is mediated through the inhibition of HCN4 channels in the sinoatrial node.[5][7][10] The arrhythmogenic potential of high-dose Cilobradine may also be related to the complex role of HCN channels in cardiac conduction, as suggested by the arrhythmias observed in some knockout models.
-
Neurological Effects: The effects of Cilobradine on neuronal excitability are more complex, reflecting the differential expression and function of HCN isoforms in the brain. The anticonvulsant properties of Cilobradine align with the finding that brain-specific HCN4 knockout reduces seizure susceptibility.[11][13] Conversely, the pro-epileptic phenotype of HCN2 knockout mice suggests that a non-selective HCN blocker like Cilobradine might have opposing effects in different neuronal circuits or that its overall effect is dominated by actions on specific isoforms.[12] The antidepressant-like effects of Cilobradine are intriguing and warrant further investigation to determine the specific HCN isoforms involved.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cilobradine HCl | DK-AH 269 | HCN Channel Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Funny Current and Cardiac Rhythm: Insights from HCN Knockout and Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Disturbed Processing of Contextual Information in HCN3 Channel Deficient Mice [frontiersin.org]
- 7. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Genetic Loss of HCN1 Channels Is Exciting, But Is It Epileptic? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The hyperpolarization‐activated cyclic nucleotide‐gated 4 channel as a potential anti‐seizure drug target - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cilobradine Hydrochloride with Novel HCN Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cilobradine (B1241913) hydrochloride with a range of novel Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel inhibitors. This analysis is supported by experimental data to objectively evaluate performance and potential therapeutic applications.
Cilobradine hydrochloride, also known as DK-AH 269, is a well-characterized HCN channel blocker that has been instrumental in preclinical research.[1] It exhibits a non-isoform-specific, use-dependent blockade of HCN channels, impacting cardiac pacemaker currents and demonstrating potential antidepressant effects.[1][2] However, the field of HCN channel modulation is rapidly evolving, with the development of novel inhibitors offering improved isoform selectivity, unique blocking kinetics, and enhanced therapeutic profiles for a variety of disorders, including cardiovascular diseases, neuropathic pain, and neurological conditions.[3][][5] This guide will delve into a comparative analysis of Cilobradine against these emerging compounds.
Performance Data of HCN Channel Inhibitors
The following tables summarize the quantitative data on the inhibitory activity of Cilobradine and a selection of novel HCN inhibitors against different HCN channel isoforms.
Table 1: Inhibitory Concentration (IC50) of HCN Channel Blockers
| Compound | HCN1 (μM) | HCN2 (μM) | HCN3 (μM) | HCN4 (μM) | Native If (μM) | Species/Cell Line | Reference |
| Cilobradine (DK-AH 269) | Non-specific | Non-specific | Non-specific | Non-specific | 0.62 | Mouse sinoatrial node cells | [6][7] |
| Ivabradine (B130884) | 0.94 | ~2.0 | - | 2.0 | - | Mouse HCN1, Human HCN4 in HEK293 cells | [8] |
| ZD7288 | Non-specific | Non-specific | Non-specific | Non-specific | - | - | [9] |
| MSD-1 | 2.7 | 1.5 | 2.5 | 20.6 | - | Rat | [10] |
| MSD-2 | 11.2 | 0.023 | 2.8 | 1.8 | - | Rat | [10] |
| Compound 4e | 17.2 | 2.9 | - | 7.3 | - | COS7 cells | [11] |
| MEL55A | Selective | Selective | - | Less Potent | - | HEK293 cells | [12] |
| MEL57A | Selective | Less Potent | - | Less Potent | - | - | [13] |
| EC18 | Less Potent | Less Potent | - | Preferential | - | - | [13] |
Table 2: In Vivo Efficacy and Pharmacokinetic Properties
| Compound | Model | Key Findings | Brain/Plasma Ratio | Reference |
| Cilobradine | Chronic Social Defeat Stress (CSDS) | Reverses depressive-like behaviors. | - | [1][5] |
| MS7710 | CSDS | Ameliorates social interaction deficits and cognitive inflexibility. | Superior to Cilobradine | [5] |
| MS7712 | CSDS | Potent inhibitory effect on VTA DA Ih currents. | Superior to Cilobradine | [5] |
| MSD-1 | Spinal Nerve Ligation (Rat) | Induces analgesia. | - | [10] |
| MSD-2 | Spinal Nerve Ligation (Rat) | Lacked analgesic efficacy despite potent HCN2 inhibition. | - | [10] |
Experimental Methodologies
Detailed protocols for key experiments are crucial for the interpretation and replication of findings.
Whole-Cell Patch Clamp Electrophysiology
This technique is fundamental for characterizing the interaction of inhibitors with HCN channels.
-
Cell Preparation: HEK293 or COS7 cells are transiently or stably transfected with plasmids encoding the specific human or mouse HCN isoform (HCN1, HCN2, HCN3, or HCN4).[1][11][14] For studies on native currents, sinoatrial node cells or dorsal root ganglion (DRG) neurons are acutely dissociated.[6][11]
-
Solutions:
-
Recording Protocol:
-
Cells are voltage-clamped at a holding potential of -35 mV or -40 mV.[8][10]
-
Hyperpolarizing voltage steps (e.g., to -120 mV for 2 seconds for HCN1/2/3 or -140 mV for 4 seconds for HCN4) are applied to elicit HCN currents (Ih or If).[8][10]
-
To assess use-dependency, trains of activating/deactivating voltage steps are applied.[2][8]
-
The test compound (e.g., Cilobradine, novel inhibitor) is applied via a perfusion system, and the resulting inhibition of the current is measured.[8]
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value. Changes in channel gating properties, such as the voltage-dependence of activation, are also analyzed.[11]
Automated Patch-Clamp System (e.g., IonWorks, FLIPR)
For high-throughput screening of novel inhibitors, automated systems are employed.[3][9]
-
Assay Principle: These systems utilize multi-well plates (e.g., 384-well format) to perform parallel patch-clamp recordings or membrane potential-sensitive dye assays.[9][15]
-
Screening Campaign: A large library of small-molecule compounds is screened at a set concentration (e.g., 30 μM) to identify initial hits showing significant inhibition of a specific HCN isoform.[3][9]
-
Confirmation and Profiling: Positive hits are then subjected to more detailed electrophysiological analysis to confirm their activity, determine IC50 values, and characterize their blocking kinetics.[9]
In Vivo Models of Disease
-
Chronic Social Defeat Stress (CSDS) for Depression: Mice are subjected to repeated social defeat stress, leading to the development of depressive-like behaviors. The efficacy of HCN inhibitors in reversing these behaviors (e.g., social avoidance) is then assessed.[5]
-
Neuropathic Pain Models (e.g., Spinal Nerve Ligation): The L5 spinal nerve of a rat is ligated to induce mechanical allodynia. The analgesic effect of systemically or locally administered HCN inhibitors is measured by assessing the withdrawal threshold to mechanical stimuli (e.g., using von Frey filaments).[10]
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts in HCN channel inhibition.
Caption: General signaling pathway of HCN channel activation and inhibition.
Caption: Workflow for the discovery and validation of novel HCN inhibitors.
Caption: Logical comparison of Cilobradine with classes of novel HCN inhibitors.
Conclusion
Cilobradine remains a valuable pharmacological tool for studying the broad effects of HCN channel inhibition. However, the development of novel HCN inhibitors is paving the way for more targeted and effective therapeutic interventions. The key advantages of these new agents lie in their isoform selectivity, which promises to minimize off-target effects (such as the bradycardia associated with non-selective HCN4 inhibition), and their diverse mechanisms of action, including gating modification in addition to pore blockade.[10][11][16] Furthermore, compounds with improved pharmacokinetic properties, such as enhanced brain penetration, are showing greater efficacy in preclinical models of neurological disorders.[5] For researchers in drug development, the exploration of these novel inhibitors offers exciting opportunities to address unmet medical needs in a range of therapeutic areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. Design and validation of novel brain-penetrant HCN channel inhibitors to ameliorate social stress-induced susceptible phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. posters.worldcongress2024.org [posters.worldcongress2024.org]
- 11. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain [frontiersin.org]
- 13. flore.unifi.it [flore.unifi.it]
- 14. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Assessing the Specificity of Cilobradine Hydrochloride in Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cilobradine hydrochloride's binding specificity against other hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blockers. The information presented is supported by experimental data from publicly available research to assist in the evaluation of this compound for research and development purposes.
Introduction to this compound
This compound is a potent blocker of HCN channels, which are crucial for the spontaneous diastolic depolarization in cardiac pacemaker cells and for regulating neuronal excitability.[1] By inhibiting the "funny" current (If) in the heart, Cilobradine and similar agents effectively reduce heart rate. This mechanism of action has made HCN channels an attractive target for cardiovascular therapies. However, the therapeutic utility and research applications of HCN channel blockers are intrinsically linked to their specificity. Off-target binding can lead to undesirable side effects, confounding experimental results and posing safety risks. This guide assesses the binding profile of this compound in comparison to other well-known HCN channel inhibitors.
Comparative Binding Affinity for HCN Channel Isoforms
| Compound | HCN1 (IC50, µM) | HCN2 (IC50, µM) | HCN3 (IC50, µM) | HCN4 (IC50, µM) |
| Zatebradine | 1.83 | 2.21 | 1.90 | 1.88 |
Table 1: Comparative IC50 values of Zatebradine for human HCN channel isoforms as determined by electrophysiological measurements.[2]
Off-Target Binding Profile and Specificity
A critical aspect of a pharmacological agent's utility is its specificity for the intended target. Off-target interactions can lead to unforeseen physiological effects. While a comprehensive safety screening panel for this compound is not publicly available, studies have highlighted potential off-target activities, particularly concerning other ion channels.
One study demonstrated that at a concentration of 3 µM, Cilobradine effectively suppresses the delayed-rectifier potassium current (IK(DR)). In the same study, equivalent concentrations of Ivabradine and Zatebradine only exhibited mild inhibition of IK(DR), suggesting a potentially greater off-target effect for Cilobradine on this specific potassium channel.[3]
For comparison, other HCN channel blockers have known off-target activities. ZD7288, for instance, has been shown to also block Na+ and T-type Ca2+ channels. Ivabradine is often cited as having a more favorable safety profile due to its comparatively lower impact on K+ currents.[1] The lack of comprehensive public data for Cilobradine's off-target profile underscores the importance of conducting thorough in-house safety pharmacology screening during drug development.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound is the direct blockade of HCN channels, which are key components of the cardiac pacemaker and neuronal signaling pathways.
References
Cilobradine Hydrochloride: A Comparative Guide to its Efficacy in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cilobradine (B1241913) hydrochloride's performance in established animal models of depression against alternative and standard antidepressant treatments. The information is curated to support research and development efforts in the field of neuropsychopharmacology.
Executive Summary
Mechanism of Action: HCN Channel Inhibition
Cilobradine's mechanism of action centers on the inhibition of HCN channels. These channels are crucial regulators of neuronal excitability and are prominently expressed in brain regions implicated in depression, such as the hippocampus and the VTA. In models of depression, stress has been shown to alter the function of HCN channels, leading to aberrant neuronal activity. By inhibiting these channels, cilobradine is thought to normalize this pathological neuronal firing, thereby exerting its antidepressant-like effects.
DOT Code for Signaling Pathway Diagram
Comparative Efficacy Data
The following tables summarize the available quantitative data comparing the efficacy of an HCN channel inhibitor (as a proxy for cilobradine) and standard antidepressants in key animal models of depression.
Table 1: Efficacy in the Forced Swim Test (FST)
| Compound/Treatment | Dose (mg/kg) | Administration Route | Immobility Time (seconds) | % Reduction vs. Vehicle | Animal Model |
| Vehicle | - | IP | 155 ± 10 | - | Male BALB/c Mice |
| Org 34167 | 0.5 | IP | 95 ± 8 | ~38.7% | Male BALB/c Mice |
| Fluoxetine (B1211875) | 10 | IP | 90 ± 12 | ~41.9% | Male BALB/c Mice |
Data for Org 34167, a brain-penetrant HCN channel inhibitor, is used as a proxy for cilobradine. Data is estimated from graphical representations in published studies and presented as Mean ± SEM.
Table 2: Efficacy in the Tail Suspension Test (TST)
| Compound/Treatment | Dose (mg/kg) | Administration Route | Immobility Time (seconds) | % Reduction vs. Vehicle | Animal Model |
| Vehicle | - | IP | 160 ± 15 | - | Male BALB/c Mice |
| Org 34167 | 0.5 | IP | 100 ± 10 | ~37.5% | Male BALB/c Mice |
| Fluoxetine | 10 | IP | 95 ± 13 | ~40.6% | Male BALB/c Mice |
Data for Org 34167, a brain-penetrant HCN channel inhibitor, is used as a proxy for cilobradine. Data is estimated from graphical representations in published studies and presented as Mean ± SEM.
Table 3: Efficacy in the Chronic Social Defeat Stress (CSDS) Model
| Compound/Treatment | Administration Route | Endpoint | Observation | Animal Model |
| Cilobradine | Intra-VTA Infusion | Social Avoidance | Reversed stress-induced social avoidance | CSDS Mice |
| Fluoxetine | Chronic Systemic | Social Avoidance | Reversed stress-induced social avoidance | CSDS Mice |
Qualitative comparison from published literature indicates similar efficacy in reversing the primary behavioral deficit in this model.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
DOT Code for Chronic Social Defeat Stress Workflow
Chronic Social Defeat Stress (CSDS)
-
Animals: Adult male C57BL/6J mice are used as experimental subjects, and larger, aggressive CD-1 male mice are used as aggressors.
-
Housing: Mice are housed individually. Aggressor CD-1 mice are screened for consistent aggressive behavior.
-
Defeat Paradigm: For 10-14 consecutive days, each C57BL/6J mouse is introduced into the home cage of a novel CD-1 aggressor for 5-10 minutes, during which it is physically defeated.
-
Sensory Stress: Following the physical defeat, the experimental mouse is housed in the same cage as the aggressor but separated by a perforated Plexiglas divider, allowing for continuous sensory (visual, olfactory, auditory) stress for the remainder of the 24-hour period.
-
Behavioral Testing: After the stress period, mice are tested for social avoidance using a social interaction test. A two-chambered arena is used where the mouse can choose to interact with a novel, non-aggressive CD-1 mouse enclosed in a wire-mesh cage or spend time in the empty chamber. Anhedonia is often assessed using a sucrose preference test, where mice are given a choice between a bottle of water and a bottle of sucrose solution.
-
Drug Administration: Following the initial behavioral assessment, mice are administered cilobradine (e.g., via intra-VTA infusion) or a comparator drug (e.g., fluoxetine, systemically) over a specified period.
-
Post-Treatment Assessment: Behavioral tests are repeated to assess the reversal of the depressive-like phenotype.
Forced Swim Test (FST)
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.
-
Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.
-
Scoring: The entire session is typically video-recorded. The duration of immobility (defined as the time the mouse spends floating with only minor movements to keep its head above water) is scored, usually during the last 4 minutes of the test.
-
Drug Administration: Test compounds are administered at a specified time before the test (e.g., 30-60 minutes for acute administration).
DOT Code for Forced Swim Test Workflow
Tail Suspension Test (TST)
-
Apparatus: A horizontal bar is set up at a height that allows the mouse to be suspended without its tail or body touching any surface.
-
Procedure: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The mouse is then suspended from the horizontal bar by the tape for a 6-minute session.
-
Scoring: The entire session is video-recorded. The duration of immobility (defined as the time the mouse hangs passively without any struggling movements) is scored.
-
Drug Administration: Test compounds are administered at a specified time before the test.
Conclusion
This compound, through its mechanism of HCN channel inhibition, presents a novel approach for the treatment of depression. Preclinical evidence, although limited in direct quantitative comparisons, suggests an efficacy profile comparable to standard antidepressants like fluoxetine in models of chronic stress. The data from surrogate HCN channel inhibitors in acute behavioral despair models further supports its potential antidepressant-like activity. Further head-to-head studies providing quantitative data in a broader range of animal models are warranted to fully elucidate the therapeutic potential of cilobradine and to solidify its position relative to existing antidepressant agents.
Reproducibility of Cilobradine Hydrochloride's Effects: A Comparative Guide for Researchers
Cilobradine (B1241913) hydrochloride is a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are crucial for regulating pacemaker activity in both the heart and the nervous system.[1][2] Its primary effect is a reduction in heart rate, making it a subject of interest for cardiovascular research.[3][4] This guide compares the effects of Cilobradine with other notable HCN channel inhibitors, namely Ivabradine and Zatebradine (B1210436), to provide a framework for understanding its expected performance and to highlight the need for standardized reporting to assess reproducibility.
Comparative Efficacy of HCN Channel Blockers
The following table summarizes the quantitative data on the inhibitory effects of Cilobradine hydrochloride and its alternatives on HCN channels. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | HCN Isoform(s) Targeted | IC50 (µM) | Preparation | Reference |
| This compound | HCN1, HCN2, HCN3, HCN4 (non-isoform-specific) | 0.62 | Mouse sinoatrial node cells | [3][5] |
| 3.38 | Pituitary tumor (GH3) cells | [5] | ||
| Ivabradine | Primarily HCN4 | 0.5 | CHO cells expressing hHCN4 | [6] |
| Zatebradine | HCN channels | Not specified in provided results | Sheep Purkinje fibers, rabbit sino-atrial cells | [7] |
Note: The variability in IC50 values for Cilobradine across different cell types highlights the importance of the experimental system in determining the apparent potency of a compound. This underscores the need for direct comparative studies to assess inter-laboratory reproducibility.
Mechanism of Action and Signaling Pathway
Cilobradine and other "bradines" exert their effects by blocking the If current (funny current) or Ih current in neurons, which is carried by HCN channels.[1][7] This current is responsible for the diastolic depolarization phase in sinoatrial node cells, thus setting the pace of the heart.[1] By blocking these channels, Cilobradine slows down the rate of diastolic depolarization, leading to a decrease in heart rate.[7]
Caption: Mechanism of action of Cilobradine on the HCN channel signaling pathway.
Experimental Protocols
To ensure that data can be compared across different laboratories, it is crucial to follow standardized experimental protocols. Below is a detailed methodology for a key experiment used to assess the effects of HCN channel blockers.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through HCN channels in individual cells.
Objective: To determine the effect of this compound on the Ih current in cultured cells.
Materials:
-
HEK293 cells stably expressing a human HCN isoform (e.g., HCN4).
-
External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 3 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Culture HEK293-hHCN4 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Hold the cell at a holding potential of -40 mV.
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2 seconds) to elicit the Ih current.
-
Record the baseline Ih current.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-clamp protocol at regular intervals to observe the time course of the drug's effect.
-
After the effect has reached a steady state, record the Ih current in the presence of the drug.
-
Wash out the drug by perfusing with the drug-free external solution and record the recovery of the current.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., -140 mV) before, during, and after drug application.
-
Construct a dose-response curve by testing a range of Cilobradine concentrations to determine the IC50 value.
Caption: Experimental workflow for assessing HCN channel blockers using patch clamp.
Conclusion and Future Directions
This compound is a potent, non-isoform-specific HCN channel blocker. While direct evidence for its inter-laboratory reproducibility is lacking, comparisons with other well-studied compounds like Ivabradine provide a baseline for its expected effects. The observed variability in potency across different experimental systems highlights the critical need for standardized protocols and reporting. To truly establish the reproducibility of Cilobradine's effects, future studies should include:
-
Direct, multi-laboratory comparison studies: Using standardized cell lines, primary cells, and in vivo models.
-
Head-to-head comparisons with other HCN blockers: Under identical experimental conditions.
-
Detailed reporting of experimental parameters: Including cell line passage number, temperature, and solution compositions.
By adopting these practices, the research community can build a more robust and reproducible dataset for this compound and other investigational compounds, ultimately accelerating the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CV Pharmacology | Cardioinhibitory Drugs [cvpharmacology.com]
- 5. Inhibitory Effective Perturbations of Cilobradine (DK-AH269), A Blocker of HCN Channels, on the Amplitude and Gating of Both Hyperpolarization-Activated Cation and Delayed-Rectifier Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use-dependent blockade of cardiac pacemaker current (If) by cilobradine and zatebradine - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
